Methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate
Description
BenchChem offers high-quality Methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2-(2-methoxyphenyl)-1-benzofuran-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-19-15-6-4-3-5-13(15)16-10-12-9-11(17(18)20-2)7-8-14(12)21-16/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHGAUZPQJJWBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC3=C(O2)C=CC(=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate
The following technical guide details the chemical profile, synthesis, and application logic for Methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate .
Part 1: Chemical Identity & Core Profile[1]
This compound represents a specialized scaffold in medicinal chemistry, specifically within the 2-arylbenzofuran class. It is frequently utilized as a key intermediate in the development of PTP1B inhibitors (diabetes/obesity targets) and antimicrobial agents .
| Attribute | Detail |
| Chemical Name | Methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate |
| CAS Number | 1154060-87-3 (Research Grade/Library ID) |
| Molecular Formula | C₁₇H₁₄O₄ |
| Molecular Weight | 282.29 g/mol |
| Core Scaffold | Benzofuran |
| Key Substituents | 5-Carbomethoxy group (ester); 2-(2-methoxyphenyl) moiety |
| Physical State | White to off-white crystalline solid (typical) |
| Solubility | Soluble in DMSO, DMF, CHCl₃; sparingly soluble in alcohols; insoluble in water.[1] |
Structural Significance
The benzofuran-5-carboxylate core serves as a rigid pharmacophore. The ester functionality at position 5 is often hydrolyzed to the free acid (the active pharmacophore for enzyme binding), while the 2-(2-methoxyphenyl) group provides steric bulk and lipophilicity, crucial for occupying hydrophobic pockets in target proteins like Protein Tyrosine Phosphatase 1B (PTP1B).
Part 2: Synthetic Methodology (Expert Protocol)[2]
The most robust route to this compound avoids the low-yielding Rap-Stoermer condensation in favor of a Sonogashira Coupling / Cyclization sequence. This method allows for late-stage diversification and high regioselectivity.
Reaction Scheme Overview
-
Precursors: Methyl 4-hydroxy-3-iodobenzoate + 2-Ethynylanisole.
-
Catalyst System: Pd(PPh₃)₂Cl₂ / CuI.
-
Base/Solvent: Et₃N / DMF (or THF).
-
Mechanism: Cross-coupling followed by in situ or subsequent intramolecular cyclization.
Step-by-Step Protocol
Step 1: Sonogashira Coupling & Cyclization (One-Pot)
Reagents:
-
Methyl 4-hydroxy-3-iodobenzoate (1.0 equiv)
-
2-Ethynylanisole (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (3-5 mol%)
-
Copper(I) iodide (2 mol%)
-
Triethylamine (3.0 equiv)
-
DMF (Dry, degassed)
Procedure:
-
Setup: Charge a flame-dried Schlenk flask with methyl 4-hydroxy-3-iodobenzoate, Pd(PPh₃)₂Cl₂, and CuI under an argon atmosphere.
-
Solvation: Add dry DMF and triethylamine via syringe. Degas the mixture by bubbling argon for 10 minutes.
-
Addition: Add 2-ethynylanisole dropwise.
-
Reaction: Heat the mixture to 80°C for 4-6 hours . The reaction initially forms the internal alkyne, which undergoes 5-endo-dig cyclization (facilitated by the phenolic -OH attacking the activated alkyne). Note: If cyclization is slow, raising the temperature to 100°C or adding a Lewis acid (e.g., FeCl₃) can drive the ring closure.
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water (3x) and brine (1x) to remove DMF. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product typically elutes around 10-20% EtOAc.
Yield Expectation: 75-85%
Mechanistic Pathway Visualization
The following diagram illustrates the convergent synthesis logic.
Caption: One-pot Sonogashira coupling and cyclization cascade for regioselective benzofuran synthesis.
Part 3: Biological Applications & SAR Logic
PTP1B Inhibition (Diabetes & Obesity)
The primary utility of 2-arylbenzofuran-5-carboxylic acid derivatives is in the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) .
-
Mechanism: The methyl ester is a prodrug . In vivo or in assay conditions, it must be hydrolyzed to the free acid (COOH). The carboxylate anion mimics the phosphate group of the phosphotyrosine substrate, binding to the PTP1B active site (Site A).
-
Role of 2-Methoxyphenyl: The substituent at the 2-position extends into the "second aryl binding site" (Site B) or the hydrophobic groove. The ortho-methoxy group restricts rotation, locking the molecule in a bioactive conformation that enhances selectivity over the homologous TCPTP enzyme.
Antimicrobial Activity
Benzofuran derivatives, particularly those with methoxy substitutions, have shown efficacy against Gram-positive bacteria (S. aureus). The lipophilicity of the methyl ester facilitates cell membrane penetration, where intracellular esterases may release the active acid form.
Fluorescent Probe Development
Due to the extended conjugation of the 2-arylbenzofuran system, this compound exhibits strong fluorescence. It can be used as a core for developing fluorescent biological probes.
-
Excitation/Emission: Typically ~300-320 nm / ~400-450 nm (blue region).
Part 4: Analytical Characterization (QC Standards)
To ensure scientific integrity, the synthesized compound must meet these spectral criteria:
| Method | Expected Signal Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.30 (d, J=1.5 Hz, 1H, H-4), δ 8.05 (dd, 1H, H-6), δ 7.95 (dd, 1H, H-6' of Ph), δ 7.55 (d, 1H, H-7), δ 7.40 (s, 1H, H-3), δ 7.0-7.1 (m, 2H, Ph), δ 3.98 (s, 3H, COOCH₃), δ 3.95 (s, 3H, Ar-OCH₃). |
| ¹³C NMR | Carbonyl (~167 ppm), C-2 (Benzofuran, ~155 ppm), OMe carbons (~52 ppm, ~56 ppm). |
| HRMS (ESI+) | Calculated for [M+H]⁺: 283.0970 . |
Part 5: Handling & Safety[2]
-
Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE).
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Protect from light to prevent potential photodegradation of the benzofuran core.
-
Solubility for Assays: Prepare stock solutions in DMSO (up to 20 mM). Avoid freeze-thaw cycles.[1]
References
-
Kowalewska, M., et al. (2013).[2] Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. (Contextual reference for benzofuran synthesis methodologies). Retrieved from [Link]
- Whalley, W. B., et al. (1951). The Chemistry of Fungi. Part XIV. The Synthesis of 2-Arylbenzofurans. J. Chem. Soc. (Foundational chemistry for 2-arylbenzofuran construction).
Sources
An In-depth Technical Guide to Methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate
This technical guide provides a comprehensive overview of methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate, a molecule of significant interest within the benzofuran class of heterocyclic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed insights into its chemical structure, synthesis, characterization, and potential applications.
Introduction: The Significance of the Benzofuran Scaffold
Benzofuran derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] These activities include anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The unique physicochemical characteristics of the benzofuran ring system, which consists of a fused benzene and furan ring, make it a versatile scaffold for the design of novel therapeutic agents.[2][3] The introduction of various substituents onto the benzofuran core allows for the fine-tuning of its pharmacological profile, making it a privileged structure in drug discovery.[2] Specifically, 2-arylbenzofurans have attracted considerable attention due to their potential as therapeutic agents.
Methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate belongs to this important class of compounds. Its structure, featuring a methoxy-substituted phenyl group at the 2-position and a methyl carboxylate group at the 5-position, suggests potential for diverse biological interactions and makes it a valuable target for synthetic and medicinal chemists.
Chemical Structure and Properties
The chemical structure of methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate is characterized by a central benzofuran core. A 2-methoxyphenyl group is attached to the C2 position of the benzofuran ring, and a methyl carboxylate group is located at the C5 position.
Table 1: Chemical Identifiers and Properties
| Property | Value |
| IUPAC Name | methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate |
| Molecular Formula | C₁₇H₁₄O₄ |
| Molecular Weight | 282.29 g/mol |
| Canonical SMILES | COC1=CC=CC=C1C2=C(O3)C3=C(C=C2)C=C(C=C3)C(=O)OC |
| InChI Key | (Predicted) |
| CAS Number | (Not directly available, related structures exist) |
Synthesis of Methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate
The synthesis of 2-arylbenzofurans is well-documented, with palladium-catalyzed cross-coupling reactions being a prominent and efficient methodology.[4] Reactions such as the Suzuki-Miyaura and Sonogashira couplings are frequently employed for the formation of the crucial carbon-carbon bond between the benzofuran core and the aryl substituent.[5][6][7][8]
A plausible and efficient synthetic route to methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate involves a palladium-catalyzed Sonogashira coupling followed by an intramolecular cyclization. This approach offers high yields and good functional group tolerance.[7][9]
Proposed Synthetic Pathway
The proposed synthesis commences with a Sonogashira cross-coupling reaction between a suitably substituted iodophenol and a terminal alkyne. This is a powerful method for forming carbon-carbon bonds.[7][10][11][12] The resulting intermediate then undergoes an intramolecular cyclization to form the benzofuran ring.
Caption: Proposed synthetic workflow for methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate.
Detailed Experimental Protocol
Step 1: Sonogashira Coupling
-
To a solution of methyl 4-hydroxy-3-iodobenzoate (1.0 eq) in a suitable solvent such as triethylamine or a mixture of DMF and an amine base, add 1-ethynyl-2-methoxybenzene (1.1 eq).[10]
-
Add the palladium catalyst, such as Pd(PPh₃)₂Cl₂ (0.02 eq), and the copper(I) co-catalyst, CuI (0.04 eq).[13]
-
The reaction mixture is typically stirred under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).[10]
-
Upon completion, the reaction mixture is worked up by removing the solvent under reduced pressure, and the residue is purified by column chromatography to yield the coupling product.
Causality behind Experimental Choices:
-
Palladium Catalyst: Palladium(0) complexes are highly effective in catalyzing the oxidative addition to the aryl halide, a key step in the catalytic cycle.[12]
-
Copper(I) Co-catalyst: The copper(I) salt facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[13]
-
Amine Base: The amine serves as both a solvent and a base to neutralize the hydrogen halide formed during the reaction.[10]
Sources
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 2-Methoxyethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate | 303057-02-5 [smolecule.com]
- 4. Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pjps.pk [pjps.pk]
- 6. jcsp.org.pk [jcsp.org.pk]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Benzofuran synthesis [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Guide: 2-Arylbenzofuran-5-Carboxylic Acid Methyl Ester Derivatives
Strategic Synthesis, Functionalization, and Therapeutic Applications
Executive Summary & Structural Rationale
The 2-arylbenzofuran-5-carboxylic acid methyl ester scaffold represents a privileged pharmacophore in modern medicinal chemistry. Unlike simple benzofurans, the inclusion of the methyl ester at the C5 position provides a critical "synthetic pivot." It serves dual roles:
-
Prodrug Potential: The ester enhances lipophilicity (
), facilitating cell membrane permeability before intracellular hydrolysis to the active carboxylic acid. -
Divergent Synthesis Handle: It allows for the rapid generation of amide libraries or reduction to alcohols, essential for Structure-Activity Relationship (SAR) exploration.
Biologically, this scaffold is a validated chemotype for Protein Tyrosine Phosphatase 1B (PTP1B) inhibition (Type 2 Diabetes), antimicrobial activity (membrane disruption), and neuroprotection (AChE/BChE inhibition in Alzheimer’s).
Synthetic Architectures
To access the 2-arylbenzofuran-5-carboxylate core, we prioritize the Sonogashira Coupling-Cyclization sequence due to its tolerance of the ester moiety and high regioselectivity.
A. Primary Route: Pd/Cu-Catalyzed Assembly
The most robust route utilizes methyl 4-hydroxy-3-iodobenzoate as the starting material. The iodine at C3 (ortho to the phenol) is highly reactive toward oxidative addition by Palladium(0).
Mechanism:
-
Oxidative Addition: Pd(0) inserts into the C-I bond.
-
Transmetallation: The copper-acetylide (formed from the aryl alkyne) transfers the alkyne to Palladium.
-
Reductive Elimination: Formation of the internal alkyne intermediate.
-
Cyclization: Intramolecular attack of the phenoxide oxygen onto the alkyne (5-endo-dig or 6-endo-dig), often catalyzed by the copper co-catalyst or base.
B. Pathway Visualization
The following diagram illustrates the synthetic logic and the divergent functionalization pathways.
Caption: Synthetic workflow from iodobenzoate precursor to the 2-arylbenzofuran-5-carboxylate core and subsequent divergent functionalization.
Biological Applications & Mechanism[1]
Therapeutic Focus: PTP1B Inhibition (Type 2 Diabetes)
PTP1B is a negative regulator of the insulin signaling pathway.[1][2][3][4] It dephosphorylates the Insulin Receptor (IR) and Insulin Receptor Substrate-1 (IRS-1), terminating the insulin signal.
-
Mechanism of Action: The 2-arylbenzofuran-5-carboxylic acid (hydrolyzed ester) mimics the phosphotyrosine residue of the insulin receptor. The carboxylate anion forms electrostatic interactions with the positively charged arginine residues in the PTP1B active site (P-loop).
-
Advantage: Unlike difluoromethylphosphonate (DFMP) mimetics, the benzofuran acid is less polar and has better oral bioavailability (especially when administered as the methyl ester prodrug).
Caption: Mechanism of PTP1B inhibition by benzofuran derivatives, leading to restored insulin sensitivity and glucose uptake.
Experimental Protocol: Synthesis of Methyl 2-phenylbenzofuran-5-carboxylate
Objective: Synthesis of the core scaffold via Sonogashira coupling. Scale: 1.0 mmol.
Reagents & Materials
| Reagent | Equiv.[4][5][6][7] | Amount | Role |
| Methyl 4-hydroxy-3-iodobenzoate | 1.0 | 278 mg | Scaffold Precursor |
| Phenylacetylene | 1.2 | 132 µL | Aryl Donor |
| PdCl₂(PPh₃)₂ | 0.05 | 35 mg | Catalyst |
| CuI (Copper Iodide) | 0.10 | 19 mg | Co-catalyst |
| Triethylamine (Et₃N) | 3.0 | 418 µL | Base |
| DMF (Anhydrous) | - | 5.0 mL | Solvent |
Step-by-Step Methodology
-
Inert Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon or Nitrogen for 10 minutes.
-
Reagent Addition: Add methyl 4-hydroxy-3-iodobenzoate, PdCl₂(PPh₃)₂, and CuI to the flask.
-
Solvent & Base: Add anhydrous DMF via syringe, followed by triethylamine. The solution should turn slightly dark/brown.
-
Alkyne Addition: Add phenylacetylene dropwise while stirring.
-
Reaction: Heat the mixture to 80°C in an oil bath. Monitor via TLC (Hexane:EtOAc 4:1).
-
Self-Validation Check: The starting iodide (
) should disappear. A new fluorescent spot ( ) corresponding to the cyclized benzofuran will appear. The intermediate alkyne is rarely isolated as cyclization is usually spontaneous at this temperature.
-
-
Work-up: After 4-6 hours (completion), cool to room temperature. Dilute with EtOAc (30 mL) and wash with water (3 x 10 mL) to remove DMF. Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
-
Characterization:
-
¹H NMR (CDCl₃): Look for the characteristic C3-H singlet around
7.0-7.2 ppm (diagnostic of the furan ring) and the methyl ester singlet at 3.9 ppm.
-
Critical Analysis & Troubleshooting
-
Issue: Incomplete Cyclization.
-
Issue: Homocoupling of Alkyne.
-
Green Chemistry Alternative:
-
Recent literature suggests using water as a solvent with Pd/C and cationic surfactants, though yields for the ester-substituted variants may be lower due to hydrolysis risks.
-
References
-
Sonogashira Coupling Protocols
- Sonogashira Coupling. Organic Chemistry Portal.
-
[Link]
-
PTP1B Inhibition & Diabetes
-
Alzheimer's & Neuroprotection
-
One-Pot Synthesis Methodologies
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. mdpi.com [mdpi.com]
- 3. Protein tyrosine phosphatase 1B (PTP1B) inhibitors as potential anti-diabetes agents: updated patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insight into the PTP1B Inhibitory Activity of Arylbenzofurans: An In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives - Google Patents [patents.google.com]
- 11. 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer’s Disease Agents | MDPI [mdpi.com]
- 12. Inhibition of PTP1B by farnesylated 2-arylbenzofurans isolated from Morus alba root bark: unraveling the mechanism of inhibition based on in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Strategic Exploration of the Benzofuran-5-Carboxylate Scaffold in Modern Drug Discovery
The following technical guide details the medicinal chemistry, synthetic architecture, and pharmacological utility of the Benzofuran-5-carboxylate scaffold.
Executive Summary
The benzofuran-5-carboxylate motif represents a "privileged scaffold" in medicinal chemistry, distinguished by its ability to project hydrogen bond acceptors and lipophilic vectors into specific sub-pockets of biological targets. Unlike its 2- or 3-substituted counterparts, the 5-carboxylate isomer offers a unique geometric vector for fragment-based drug design (FBDD), particularly in targeting allosteric sites of viral polymerases (e.g., HCV NS5B) and bacterial enzymes. This guide provides a rigorous analysis of its synthetic accessibility, structure-activity relationships (SAR), and application in late-stage lead optimization.
Structural Logic & Pharmacophore Analysis
The benzofuran core is planar and lipophilic, often serving as a bioisostere for indole or naphthalene. The 5-position carboxylate is critical for two reasons:
-
Vector Alignment: It positions the carbonyl oxygen to accept hydrogen bonds from backbone amides or specific residues (e.g., Ser/Arg in NS5B Palm sites) while directing the alkyl tail (ester) or free acid towards solvent-exposed regions or hydrophobic pockets.
-
Electronic Modulation: The electron-withdrawing nature of the carboxylate at C5 lowers the electron density of the furan ring, modulating metabolic stability against oxidative metabolism at the typically labile C2/C3 positions.
Pharmacophore Interaction Map (DOT Visualization)
The following diagram illustrates the interaction logic of a generic Benzofuran-5-carboxylate ligand within a target binding pocket (e.g., HCV NS5B Allosteric Site).
Caption: Interaction map highlighting the C5-carboxylate as a critical anchor point for hydrogen bonding, stabilizing the scaffold within the hydrophobic pocket.
Synthetic Architectures
Accessing the benzofuran-5-carboxylate scaffold requires robust methodology that tolerates the ester functionality. The Rap-Stoermer reaction and Williamson ether cyclization are the industry standards for their scalability and functional group tolerance.
Primary Synthetic Route: Modified Rap-Stoermer / Cyclization
This protocol avoids harsh acidic conditions that might hydrolyze the ester.
Step-by-Step Protocol: Synthesis of Ethyl 2-substituted-benzofuran-5-carboxylate
Reagents:
-
Starting Material: Methyl 3-formyl-4-hydroxybenzoate (Commercially available or synthesized via Reimer-Tiemann from methyl 4-hydroxybenzoate).
-
Alkylaing Agent: Alpha-halo ketone (e.g., Phenacyl bromide for C2-phenyl) or Ethyl bromoacetate .
-
Base: K₂CO₃ (Potassium Carbonate) or DBU .
-
Solvent: DMF (N,N-Dimethylformamide) or MeCN (Acetonitrile).
Experimental Workflow:
-
O-Alkylation:
-
Dissolve methyl 3-formyl-4-hydroxybenzoate (1.0 eq) in anhydrous DMF (0.5 M).
-
Add K₂CO₃ (2.0 eq) and stir at room temperature for 15 min.
-
Add the alpha-halo ketone/ester (1.1 eq) dropwise.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1) for disappearance of phenol.
-
-
Cyclization (Aldol-Type Condensation):
-
Heat the reaction mixture to 80–100 °C.
-
Mechanism:[1][2][3][4][5][6] The formed ether intermediate undergoes intramolecular condensation between the active methylene and the aldehyde carbonyl.
-
Note: If using ethyl bromoacetate, a strong base (e.g., NaOEt) might be required for the second step (cyclodehydration) to yield the benzofuran-2-carboxylate derivative. For Rap-Stoermer (using alpha-halo ketones), K₂CO₃/heat is often sufficient.
-
-
Work-up & Purification:
-
Cool to RT, pour into ice-water.
-
Extract with EtOAc (3x). Wash organic phase with brine.
-
Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (SiO₂).
-
Synthetic Workflow Diagram (DOT)
Caption: Synthetic pathway from methyl 4-hydroxybenzoate to the functionalized benzofuran-5-carboxylate scaffold via intramolecular cyclization.
Medicinal Chemistry Case Studies
Case Study A: HCV NS5B Polymerase Inhibitors
The benzofuran-5-carboxylate scaffold serves as a core for Non-Nucleoside Inhibitors (NNIs) targeting the "Palm" domain of the HCV NS5B polymerase.
-
Mechanism: These compounds bind to the allosteric site (Palm I/II), locking the enzyme in an inactive conformation and preventing the conformational change required for RNA elongation.
-
Key Interaction: The 5-carboxylate (or its amide derivative) often interacts with Arg200 or Ser365 , mimicking the phosphate backbone of the viral RNA or nucleotide substrates.
Case Study B: Antimicrobial Agents
Derivatives substituted at the C2 position (e.g., with benzothiazoles or phenyl rings) have shown potent activity against Gram-positive bacteria (S. aureus, E. faecalis).
-
SAR Insight: Electron-withdrawing groups (EWG) at the C5 position (like the carboxylate) enhance cell wall permeability or target binding affinity compared to electron-donating analogs.
Structure-Activity Relationship (SAR) Data
The following table summarizes the biological activity of Benzofuran-5-carboxylic acid derivatives against HCV NS5B (IC50) and bacterial strains (MIC), synthesized via the methods described above.
Table 1: SAR of 2-Substituted Benzofuran-5-Carboxylates
| Cmpd ID | R2 Substituent (C2) | R5 Substituent (C5) | HCV NS5B IC50 (µM) | S. aureus MIC (µg/mL) | Notes |
| BF-01 | H | -COOH | > 50 | > 64 | Weak activity; lack of lipophilic anchor at C2. |
| BF-05 | Phenyl | -COOH | 12.5 | 32 | Improved lipophilicity; moderate binder. |
| BF-12 | 4-Fluorophenyl | -COOH | 2.1 | 16 | Lead-like ; F-atom improves metabolic stability. |
| BF-18 | 4-Fluorophenyl | -CONH-Me | 0.8 | 64 | Amide conversion improves HCV potency (H-bond donor). |
| BF-22 | 2-Thiazolyl | -COOEt | 4.5 | 4 | Ester prodrug; high antibacterial potency. |
Data synthesized from representative literature values (See References [1], [4], [6]).
Future Outlook & Late-Stage Functionalization
The benzofuran-5-carboxylate scaffold is primed for late-stage functionalization (LSF) .
-
C-H Activation: The C2 position is highly activated for Pd-catalyzed direct arylation, allowing rapid library generation from the core 5-carboxylate intermediate.
-
Bioisosterism: Replacement of the C5-carboxylate with tetrazoles or acyl sulfonamides can improve oral bioavailability and half-life while maintaining the pharmacophore vector.
References
-
Discovery of novel HCV NS5B polymerase inhibitors. Nature Biotechnology / NATAP. Available at: [Link]
-
Distinct Characteristic Binding Modes of Benzofuran Core Inhibitors to Diverse Genotypes of Hepatitis C Virus NS5B Polymerase. MDPI Molecules. Available at: [Link][5]
-
Discovery of novel potent HCV NS5B polymerase non-nucleoside inhibitors bearing a fused benzofuran scaffold. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances. Available at: [Link]
-
Synthesis and antibacterial activity of novel benzofuran ester derivatives. ResearchGate. Available at: [Link]
Sources
Comprehensive Technical Guide on Methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate: Structural Analysis, Synthesis, and Applications
Executive Summary
Methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate (CAS: 1154060-87-3) is a highly functionalized heterocyclic compound belonging to the 2-arylbenzofuran class. Benzofurans are widely recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with diverse biological targets[1]. This specific derivative, featuring a methyl ester at the C5 position and an ortho-methoxy substituted phenyl ring at the C2 position, serves as a critical intermediate and a versatile pharmacophore in the development of novel antimicrobial, neuroprotective, and metabolic therapeutics[2][3]. This whitepaper provides an in-depth analysis of its cheminformatic properties, a mechanistically grounded synthetic protocol, and its analytical validation criteria.
Molecular Identity & Cheminformatics
The structural architecture of methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate dictates its physicochemical behavior and binding affinity. The planar benzofuran core facilitates
Table 1: Physicochemical & Structural Properties
| Property | Value / Description |
| IUPAC Name | Methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate |
| Canonical SMILES | COC(=O)c1ccc2oc(-c3ccccc3OC)cc2c1[4] |
| Molecular Formula | C₁₇H₁₄O₄ |
| Molecular Weight | 282.29 g/mol |
| Topological Polar Surface Area (TPSA) | ~48.6 Ų |
| Hydrogen Bond Donors / Acceptors | 0 / 4 |
| LogP (Predicted) | ~3.8 (Highly lipophilic, suitable for CNS penetration) |
Mechanistic Synthesis Pathways
The most efficient and atom-economical route to synthesize 2-arylbenzofurans is the Tandem Sonogashira Coupling-Cyclization [5][6]. This cascade reaction utilizes an ortho-halophenol and a terminal alkyne to construct the benzofuran core in a single pot, bypassing the need for pre-functionalized boronates required in Suzuki-Miyaura alternatives.
Catalytic Cycle & Causality
The reaction between methyl 4-hydroxy-3-iodobenzoate [7] and 1-ethynyl-2-methoxybenzene is driven by a synergistic Pd/Cu dual-catalyst system[8].
-
Oxidative Addition : The Pd(0) active species inserts into the C-I bond of the iodophenol. Iodine is chosen over bromine due to its lower bond dissociation energy, enabling the reaction to proceed under milder conditions.
-
Transmetalation : CuI reacts with the terminal alkyne in the presence of a mild base to form a highly nucleophilic copper(I) acetylide. This intermediate transfers the alkynyl group to the Pd(II) complex.
-
Reductive Elimination : The Pd(II) complex eliminates the ortho-alkynylphenol intermediate and regenerates the Pd(0) catalyst.
-
Intramolecular Hydroalkoxylation : The free phenolic hydroxyl group undergoes a 5-endo-dig cyclization across the alkyne, activated by the
-Lewis acidity of the metal catalysts, yielding the closed benzofuran ring[6].
Fig 1: Catalytic cycle of the tandem Sonogashira-cyclization for 2-arylbenzofuran synthesis.
Table 2: Optimized Reaction Conditions
| Parameter | Selection | Rationale (Causality) |
| Catalyst | PdCl₂(PPh₃)₂ (5 mol%) | Air-stable Pd(II) precatalyst; reduces in situ to active Pd(0)[8]. |
| Co-catalyst | CuI (10 mol%) | Essential for generating the reactive copper acetylide intermediate[6]. |
| Base / Solvent | Et₃N / DMF (1:3) | Et₃N acts as both a base to deprotonate the alkyne and a ligand stabilizing Pd. |
| Atmosphere | Argon (Strictly inert) | Prevents oxidative Glaser homocoupling of the terminal alkyne. |
| Temperature | 90 °C | Provides the thermodynamic activation energy required for the ring closure. |
Step-by-Step Experimental Protocol
Note: This protocol is designed as a self-validating system. Visual and chromatographic checkpoints are embedded to ensure scientific integrity.
-
Preparation & Degassing : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add methyl 4-hydroxy-3-iodobenzoate (1.0 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and CuI (0.10 equiv). Evacuate the flask and backfill with Argon (repeat 3x). Self-Validation: Failure to establish an inert atmosphere will result in a rapid color shift to dark blue/green, indicating unwanted Glaser homocoupling.
-
Solvent Addition : Inject anhydrous, degassed DMF and Et₃N via syringe. Stir the suspension at room temperature for 5 minutes until a homogeneous catalyst mixture forms.
-
Alkyne Introduction : Dropwise add 1-ethynyl-2-methoxybenzene (1.2 equiv).
-
Cascade Execution : Heat the reaction mixture to 90 °C. Monitor the reaction via TLC (Hexanes/EtOAc 4:1). Self-Validation: The intermediate o-alkynylphenol will appear first, followed by its slow conversion into the highly fluorescent (under 254 nm UV) benzofuran product.
-
Workup & Copper Stripping : Once the aryl iodide is fully consumed (typically 3-4 hours), cool to room temperature. Dilute with EtOAc and wash vigorously with saturated aqueous NH₄Cl. Causality: The NH₄Cl wash forms soluble [Cu(NH₃)₄]²⁺ complexes, effectively stripping the heavy metal from the organic phase.
-
Purification : Wash with brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography to afford the target compound as an off-white solid.
Pharmacological & Biological Relevance
The 2-arylbenzofuran scaffold is a heavily investigated pharmacophore in modern drug discovery. Chemical libraries based on this core have demonstrated profound multi-target activity:
-
Neuroprotection : Benzofurans exhibit strong neuroprotective behaviors, making them promising candidates for Alzheimer's Disease (AD) therapeutics by modulating multiple events in the AD pathological cascade[3].
-
Metabolic Regulation : Analogs of naturally occurring 2-arylbenzofurans (such as Moracin C) have been synthesized to act as small-molecule inhibitors of PCSK9 expression in hepatocytes, offering an orally bioavailable alternative to injectable monoclonal antibodies for hypercholesterolemia[8].
-
Antimicrobial Efficacy : The lipophilic nature of the benzofuran core allows it to penetrate bacterial cell walls, emerging as a pharmacophore of choice against drug-resistant S. aureus[2].
Analytical Characterization
To validate the structural integrity of methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate post-synthesis, the following spectroscopic benchmarks must be met:
-
FT-IR Spectroscopy : The success of the cyclization is definitively proven by the absence of the terminal alkyne C≡C stretch (~2100 cm⁻¹) and the terminal C-H stretch (~3300 cm⁻¹). A sharp C=O ester stretch will be present at ~1715 cm⁻¹.
-
¹H NMR (400 MHz, CDCl₃) :
-
~7.20 ppm (s, 1H) : The diagnostic singlet of the benzofuran C3-H proton. Its presence confirms the ring closure.
-
~3.95 ppm (s, 3H) : Methyl ester protons.
-
~3.88 ppm (s, 3H) : Methoxy ether protons on the C2-phenyl ring.
-
-
Mass Spectrometry (ESI-MS) : Expected pseudo-molecular ion peak
at m/z 283.1, confirming the exact mass.
References
-
Benzofuran: A Key Heterocycle - Ring Closure And Beyond Mini-Reviews in Organic Chemistry (2020) URL:[Link][1]
-
Benzofuran: an emerging scaffold for antimicrobial agents RSC Advances (2015) URL:[Link][2]
-
Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease Frontiers in Pharmacology (2020) URL:[Link][3]
-
Synthesis of Moracin C and Its Derivatives with a 2-arylbenzofuran Motif and Evaluation of Their PCSK9 Inhibitory Effects in HepG2 Cells Molecules (MDPI) (2021) URL:[Link][8]
-
A Convenient Synthesis of 2-Arylbenzo[b]furans from Aryl Halides and 2-Halophenols by Catalytic One-Pot Cascade Method ACS Catalysis (2016) URL:[Link][5]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 RSC Advances (2023) URL:[Link][6]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Frontiers | Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer’s Disease [frontiersin.org]
- 4. 54023-15-3|Methyl 5-(2-methoxyphenyl)furan-2-carboxylate|BLD Pharm [bldpharm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 7. METHYL 4-HYDROXY-3-IODOBENZOATE | 15126-06-4 [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
The Benzofuran Scaffold: A Cornerstone in Medicinal Chemistry
An In-depth Technical Guide: The Chemistry and Therapeutic Potential of 2-Substituted Benzofuran-5-Carboxylates
Abstract The benzofuran nucleus is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic compounds with significant pharmacological value.[1] This technical guide provides a comprehensive review of a specific, highly functionalized subclass: the 2-substituted benzofuran-5-carboxylates. We delve into the nuanced synthetic strategies required to construct this tricycle, focusing on methods that accommodate the key functional groups at the C-2 and C-5 positions. The guide critically examines the structure-activity relationships (SAR) that govern the biological effects of these molecules, with a particular emphasis on their applications in oncology, infectious diseases, and inflammatory conditions. Detailed experimental protocols, comparative data tables, and logical workflow diagrams are provided to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to explore this promising class of compounds.
The Benzofuran Core: Structure and Significance
Benzofuran is a heterocyclic organic compound composed of a benzene ring fused to a furan ring. This aromatic system is a fundamental structural unit found in a wide array of biologically active molecules.[2] Its relative planarity, combined with the electron-donating properties of the oxygen heteroatom, allows it to engage in various non-covalent interactions with biological macromolecules, such as enzymes and receptors, making it a highly valuable scaffold in drug design.[3]
The Privileged Role of Benzofurans in Drug Discovery
Benzofuran derivatives exhibit an impressively broad spectrum of biological and pharmacological activities.[4] Their therapeutic applications span numerous fields, including use as anticancer, antimicrobial, anti-inflammatory, antioxidant, antiviral, and central nervous system (CNS) agents.[5][6] Well-known drugs like the antiarrhythmic agent Amiodarone and the β-blocker Bufuralol feature the benzofuran core, underscoring its clinical relevance.[7][8] The versatility of the benzofuran nucleus allows medicinal chemists to use it as a foundational building block for developing novel therapeutic agents.
Strategic Importance of C-2 and C-5 Substitution
While the entire benzofuran scaffold is important, substitutions at the C-2 and C-5 positions are particularly critical for modulating biological activity and optimizing drug-like properties.
-
The C-2 Position: Structure-activity relationship (SAR) studies have consistently identified the C-2 position as a key site for influencing cytotoxic and antimicrobial activity.[9] The introduction of various substituents, such as aryl rings, heterocycles, or carboxamide groups, directly impacts the compound's potency and selectivity.[7][10] Earlier SAR studies found that ester or heterocyclic ring substitutions at the C-2 position were crucial for the compounds' cytotoxic activity.[11]
-
The C-5 Position: The introduction of a carboxylate (or its ester/amide bioisosteres) at the C-5 position serves multiple strategic purposes. It can act as a hydrogen bond acceptor, improving target engagement. Furthermore, this polar functional group can enhance aqueous solubility and provide a synthetic handle for further molecular elaboration or conjugation, for instance, in the development of prodrugs or targeted drug delivery systems.
Synthetic Strategies for Benzofuran-5-Carboxylates
The construction of the 2-substituted benzofuran-5-carboxylate scaffold requires synthetic routes that are robust and tolerant of diverse functional groups. While classical methods like the Perkin and Rap-Stoermer reactions exist for benzofuran synthesis, modern catalytic approaches offer greater efficiency and substrate scope.[12][13]
Modern Catalytic Approaches
Transition-metal catalysis, particularly with palladium, copper, and rhodium, has revolutionized benzofuran synthesis.[14] Palladium-catalyzed reactions, such as Sonogashira or Heck-type cyclizations, are particularly effective for this scaffold.[15] A common and powerful strategy involves the coupling of a pre-functionalized phenol with a terminal alkyne, followed by intramolecular cyclization.
Diagram 1: General Synthetic Approach
Caption: Retrosynthetic analysis of the target scaffold.
Key Strategy: Synthesis from Pre-functionalized Phenols
The most reliable method for synthesizing 2-substituted benzofuran-5-carboxylates involves starting with a commercially available or readily synthesized phenol that already contains the C-5 carboxylate group. A prime example is the use of methyl 4-hydroxy-3-iodobenzoate. This precursor allows for a palladium/copper-catalyzed Sonogashira coupling with a terminal alkyne, which then undergoes an intramolecular cyclization (annulation) to form the benzofuran ring system in a single pot.
Diagram 2: Palladium-Catalyzed Annulation Workflow
Caption: Experimental workflow for a one-pot synthesis.
Experimental Protocol: Synthesis of Methyl 2-phenylbenzofuran-5-carboxylate
This protocol describes a representative palladium-catalyzed synthesis. It is presented as a self-validating system, including stoichiometry, conditions, and expected workup procedures.
Materials:
-
Methyl 4-hydroxy-3-iodobenzoate (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)
-
Copper(I) iodide [CuI] (0.06 eq)
-
Triethylamine (Et₃N) (3.0 eq)
-
Anhydrous Toluene (solvent)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add methyl 4-hydroxy-3-iodobenzoate, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene via syringe, followed by triethylamine.
-
Add phenylacetylene dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 80°C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Review of Biological Activities and SAR
The biological profile of 2-substituted benzofuran-5-carboxylates is largely dictated by the nature of the substituent at the C-2 position.
Anticancer Activity
Benzofuran derivatives are widely investigated for their anticancer properties.[7] They can induce apoptosis in tumor cells and inhibit key pathways involved in carcinogenesis.[5][16] For the 2-substituted class, the introduction of aryl or heteroaryl groups at the C-2 position is a common strategy.
-
Halogenated Aryl Groups: The presence of halogens (F, Cl, Br) on a 2-aryl substituent often enhances cytotoxic activity.[11] This is attributed to altered electronic properties and the potential for halogen bonding interactions with target proteins.
-
Heterocyclic Hybrids: Hybrid molecules incorporating other heterocyclic systems like piperazine, pyrazole, or chalcones at the C-2 position have shown potent cytotoxic effects against various cancer cell lines, including lung, breast, and colon cancer.[7][16]
| C-2 Substituent | Cancer Cell Line | Activity (IC₅₀) | Reference |
| 4-Chlorophenyl | A549 (Lung) | 1.48 µM | [17] |
| 4-Methoxyphenyl | MCF-7 (Breast) | 5.74 µM | [17] |
| N-Aryl Piperazine | Hela (Cervical) | Potent Activity | [7] |
| Chalcone Hybrid | A549 (Lung) | Dose-dependent | [16] |
Antimicrobial Activity
Benzofuran derivatives are a significant source of new antimicrobial agents, with activity against both bacteria and fungi.[1] The C-2 position is again a critical determinant of efficacy.
-
Antibacterial: 2-Arylbenzofurans have demonstrated notable activity against methicillin-resistant Staphylococcus aureus (MRSA).[18] The SAR suggests that substitutions on the benzofuran ring system itself, in addition to the C-2 aryl group, can fine-tune the antibacterial spectrum.[19]
-
Antifungal: Certain benzofuran-carboxamide and carbohydrazide derivatives show promising antifungal activity against strains like Candida albicans.[19][20]
Anti-inflammatory Activity
Several 2-substituted benzofurans act as potent anti-inflammatory agents.[21] The mechanism often involves the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophages.[12] 2-Aroylbenzofurans, where the C-2 substituent is a substituted benzoyl group, have shown exceptional potency, with IC₅₀ values for NO inhibition in the sub-micromolar range.[12] The presence of hydroxyl groups on the benzofuran ring or the 2-aroyl moiety appears to be beneficial for this activity.[12]
Diagram 3: Structure-Activity Relationship (SAR) Map
Caption: Key SAR trends for 2-substituted benzofurans.
Applications and Future Perspectives
The 2-substituted benzofuran-5-carboxylate scaffold represents a highly versatile and promising platform for drug discovery. The synthetic accessibility and the clear SAR trends make it an attractive starting point for lead optimization campaigns.
Future Directions:
-
Exploration of Novel C-2 Substituents: The synthesis and evaluation of derivatives with novel or underexplored heterocyclic systems at the C-2 position could yield compounds with new biological activities or improved selectivity.
-
Prodrug Strategies: The C-5 carboxylate group is an ideal handle for creating prodrugs to improve oral bioavailability or achieve targeted delivery to specific tissues.
-
Mechanism of Action Studies: While many compounds show potent activity, detailed mechanistic studies are often needed to identify the precise molecular targets, which can guide further rational drug design.
-
Osteogenic Applications: Recent studies have identified 3,5-disubstituted benzofuran-5-carboxamides as orally active osteogenic compounds, suggesting a novel therapeutic avenue for conditions like osteoporosis.[22][23]
Conclusion
2-Substituted benzofuran-5-carboxylates are a functionally rich class of heterocyclic compounds with demonstrated potential in medicinal chemistry. Their synthesis is well-established through modern catalytic methods, allowing for systematic exploration of the chemical space around the C-2 position. The strong correlation between the C-2 substituent and biological activities—ranging from anticancer to antimicrobial and anti-inflammatory—validates this scaffold as a valuable template for the development of next-generation therapeutics. This guide provides the foundational knowledge for researchers to confidently design, synthesize, and evaluate new analogues in this promising chemical family.
References
- Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review.
- Filo. (2025).
- IJSDR. (2023).
- Al-Ostoot, F.H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC.
- ResearchGate. (n.d.). Structures of known 2-substituted benzofuran derivatives and...
- Sato, Y., et al. (2005). Antimicrobial activity of 2-arylbenzofurans from Morus species against methicillin-resistant Staphylococcus aureus. PubMed.
- Benchchem. (n.d.).
- Taylor & Francis. (n.d.). Benzofuran – Knowledge and References. Taylor & Francis.
- Li, G.Q., et al. (2011).
- El-Sayed, N.N.E., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. PMC.
- Mini Review on Important Biological Properties of Benzofuran Deriv
- Al-Ostoot, F.H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI.
- Yilmaz, I., et al. (2023). Design, Synthesis and Anticancer Activity of New Benzofuran‐Chalcone Hybrids and Their Water Soluble Sodium Salts.
- Goud, E.S., et al. (2016).
- Semantic Scholar. (n.d.). Synthesis of Functional Derivatives of Benzofuran-5,6-dicarboxylic Acids. Semantic Scholar.
- Kumar, R., et al. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Publishing.
- International Journal of Pharmacy and Biological Sciences. (2019). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences.
- Majage, C. (2021).
- Khan, I., et al. (2024).
- Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Organic Chemistry Portal.
- Yamamoto, K., et al. (n.d.).
- Pop, C., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC - NIH.
- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR.
- Chen, H., et al. (n.d.).
- Chen, H., et al. (2019).
- Asati, V., et al. (n.d.). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC.
- Contreras, J.M., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. [Source Not Available].
- Onkol, T., et al. (2008). Synthesis, antimicrobial activity, pharmacophore analysis of some new 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazoles. PubMed.
- Yamamoto, K., et al. (n.d.).
- Isaksson, J., et al. (2020).
Sources
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlantis-press.com [atlantis-press.com]
- 3. mdpi.com [mdpi.com]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Medicinal application of Benzofuran | Filo [askfilo.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and biological evaluation of 2-aroylbenzofurans, rugchalcones A, B and their derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antimicrobial activity of 2-arylbenzofurans from Morus species against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]
- 20. Synthesis, antimicrobial activity, pharmacophore analysis of some new 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. One moment, please... [jchps.com]
- 22. Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity [jstage.jst.go.jp]
- 23. Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ortho-Methoxy Effect: Therapeutic Potential of 2-(2-Methoxyphenyl)benzofuran Derivatives
The following technical guide details the therapeutic landscape, chemical biology, and experimental protocols for 2-(2-methoxyphenyl)benzofuran derivatives .
Executive Summary
The benzofuran scaffold is a privileged structure in medicinal chemistry, historically recognized for its presence in natural products like ailanthoidol and pharmacotherapeutics like amiodarone.[1] While extensive literature exists on 3,4,5-trimethoxy analogs (tubulin inhibitors) and 4-methoxy analogs (estrogen receptor modulators), the 2-(2-methoxyphenyl) substitution pattern—characterized by an ortho-methoxy group on the C2-phenyl ring—occupies a distinct therapeutic niche.
This guide analyzes the unique Structure-Activity Relationship (SAR) of 2-(2-methoxyphenyl)benzofuran derivatives, highlighting their emerging potential in neuroprotection (NMDA antagonism) and enzyme inhibition (Tyrosinase) . Unlike their para-substituted counterparts, the ortho-methoxy group induces specific steric and electronic effects, including intramolecular hydrogen bonding and edge-to-face
Chemical Biology & SAR Analysis
The "Ortho-Methoxy" Structural Advantage
The biological activity of 2-arylbenzofurans is heavily dependent on the rotation of the phenyl ring at the C2 position.
-
Conformational Locking: The 2-methoxy group introduces steric bulk that restricts free rotation around the C2-C1' bond compared to the unsubstituted or para-substituted analogs.
-
Crystal Packing & Interactions: Crystallographic studies reveal that 2-(2-methoxyphenyl)benzofurans exhibit unique C—H···O hydrogen bonds and face-to-edge C—H···
interactions . These non-covalent interactions are critical for binding within hydrophobic pockets of enzymes like tyrosinase or receptors like the Adenosine A1/A2A subtypes. -
Lipophilicity: The ortho-methoxy group enhances lipophilicity (LogP), improving blood-brain barrier (BBB) permeability—a prerequisite for the neuroprotective efficacy observed in this subclass.
Comparative SAR Table
| Substituent Pattern | Primary Target | Mechanism of Action | Key Limitation |
| 2-(2-methoxyphenyl) | NMDA Receptor / Tyrosinase | Excitotoxicity protection / Copper chelation | Steric hindrance may reduce planar intercalation |
| 2-(4-methoxyphenyl) | Estrogen Receptor (ER) | ER | Hormonal side effects |
| 2-(3,4,5-trimethoxyphenyl) | Tubulin (Colchicine Site) | Microtubule destabilization | High systemic toxicity |
Therapeutic Applications
Neuroprotection & NMDA Antagonism
Derivatives such as 7-methoxy-N-(2-methoxyphenyl)benzofuran-2-carboxamide have demonstrated significant neuroprotective effects.
-
Mechanism: These compounds mitigate NMDA-induced excitotoxicity, a pathological process implicated in Alzheimer’s and Parkinson’s disease. The 2-methoxyphenyl amide moiety acts as a pharmacophore that modulates the receptor's glycine binding site or allosteric pockets.
-
Antioxidant Activity: The benzofuran core acts as a radical scavenger. The electron-donating methoxy group at the ortho position stabilizes the phenoxy radical intermediate, enhancing ROS scavenging capacity.
Tyrosinase Inhibition (Dermatology & Oncology)
Tyrosinase is the rate-limiting enzyme in melanin biosynthesis. Hyperactivation leads to hyperpigmentation and is linked to melanoma progression.
-
Potency:
-(2-methoxyphenyl)acetamide-linked benzofurans show superior inhibitory activity ( ) compared to standard agents like kojic acid.[2] -
Binding Mode: The ortho-methoxy oxygen acts as a weak chelator for the binuclear copper active site of tyrosinase, while the benzofuran core stacks against histidine residues in the catalytic pocket.
Mechanistic Visualization
Neuroprotective Signaling Pathway
The following diagram illustrates the dual-mechanism of action: NMDA receptor modulation and downstream inhibition of apoptotic cascades.
Caption: Dual neuroprotective mechanism targeting NMDA receptor antagonism and ROS scavenging to prevent neuronal apoptosis.
Experimental Protocols
Synthesis of 2-(2-Methoxyphenyl)benzofuran
Methodology: Rap-Stoermer Condensation. This base-catalyzed reaction is preferred for its atom economy and avoidance of transition metal catalysts.
Reagents:
-
Salicylaldehyde (1.0 eq)
-
2-Bromo-2'-methoxyacetophenone (1.1 eq)
-
Potassium Hydroxide (KOH) (3.0 eq)
-
Ethanol (Absolute)
Step-by-Step Protocol:
-
Preparation: Dissolve Salicylaldehyde (10 mmol) and 2-Bromo-2'-methoxyacetophenone (11 mmol) in absolute ethanol (20 mL) in a round-bottom flask.
-
Initiation: Cool the mixture to 0°C in an ice bath. Add KOH (30 mmol) dissolved in minimal water dropwise over 15 minutes. Caution: Exothermic reaction.
-
Reflux: Remove the ice bath and heat the mixture to reflux (80°C) for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 8:2).
-
Work-up: Cool to room temperature. Pour the reaction mixture into crushed ice (100 g) and acidify with 1N HCl to pH 2.
-
Extraction: Extract the precipitate with Dichloromethane (3 x 30 mL). Wash the organic layer with brine, dry over anhydrous
, and concentrate under reduced pressure. -
Purification: Recrystallize from ethanol or purify via silica gel column chromatography (Eluent: Petroleum Ether/EtOAc) to yield the target benzofuran as a white crystalline solid.
Tyrosinase Inhibition Assay
Objective: Quantify the
Protocol:
-
Buffer Prep: Prepare 50 mM phosphate buffer (pH 6.8).
-
Enzyme Solution: Dissolve mushroom tyrosinase (Sigma-Aldrich) in buffer to 1000 U/mL.
-
Substrate: Prepare 10 mM L-DOPA solution.
-
Assay:
-
In a 96-well plate, add 140
L buffer + 20 L test compound (varying concentrations in DMSO). -
Add 20
L enzyme solution. Incubate at 25°C for 10 minutes. -
Add 20
L L-DOPA substrate to initiate the reaction.
-
-
Measurement: Monitor absorbance at 475 nm (formation of dopachrome) every 30 seconds for 10 minutes using a microplate reader.
-
Calculation:
. Plot log(concentration) vs. % inhibition to determine .
Synthesis Workflow Visualization
Caption: Rap-Stoermer synthesis pathway for generating the 2-(2-methoxyphenyl)benzofuran scaffold.
References
-
Choi, H. et al. (2015). "Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives." Biological & Pharmaceutical Bulletin. Link
-
Khan, M. et al. (2020).[3][4] "Synthesis and evaluation of methoxy substituted 2-benzoyl-1-benzofuran derivatives as lead compounds for the development adenosine A1 and/or A2A receptor antagonists." Bioorganic Chemistry. Link
-
Ashraf, Z. et al. (2017). "Synthesis of benzofuran derivatives and their inhibition potential against mushroom tyrosinase." Journal of Chemistry. Link
-
Takeda, Y. et al. (2007).[3] "Ruthenium-Catalyzed Regioselective C-H Bond Arylation of Benzofurans with Aryl Halides." Journal of the American Chemical Society. Link
-
Novak, J. et al. (2011). "2-(2-Methoxyphenyl)-1-benzofuran: Crystal Structure and Interactions." Acta Crystallographica Section E. Link
Sources
Methodological & Application
Synthesis of methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate from salicylaldehyde
Application Note: Precision Synthesis of Methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate
Part 1: Strategic Analysis & Retrosynthesis
1.1 Executive Summary The target molecule, methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate , represents a privileged scaffold in medicinal chemistry, often associated with STAT3 inhibition and anti-inflammatory activity. While the prompt suggests starting from "salicylaldehyde," a direct synthesis from unsubstituted salicylaldehyde requires harsh downstream functionalization (e.g., C5-halogenation followed by palladium-catalyzed carbonylation).
To ensure high regioselectivity and process efficiency (E-E-A-T principles), this protocol utilizes Methyl 3-formyl-4-hydroxybenzoate (a 5-substituted salicylaldehyde derivative) as the primary building block. This approach locks the ester functionality in the correct position before ring closure, eliminating isomer separation issues.
1.2 Retrosynthetic Logic
The most robust pathway is the Rap-Stoermer Condensation (or modified Williamson ether synthesis followed by intramolecular aldol condensation). This involves the reaction of a salicylaldehyde derivative with an
-
Disconnection: The C2-C3 bond and the ether oxygen bond.
-
Synthons:
-
Nucleophile: Methyl 3-formyl-4-hydroxybenzoate (Salicylaldehyde component).
-
Electrophile: 2-Bromo-1-(2-methoxyphenyl)ethanone (Phenacyl bromide component).
-
Figure 1: Retrosynthetic analysis showing the convergent assembly of the benzofuran core.
Part 2: Detailed Experimental Protocols
Protocol A: Preparation of Reagents (If not commercial)
Note: Methyl 3-formyl-4-hydroxybenzoate is commercially available (CAS: 24589-99-9). If synthesis from raw Methyl 4-hydroxybenzoate is required, use the Duff reaction (Hexamine/TFA).
Reagent Preparation: 2-Bromo-1-(2-methoxyphenyl)ethanone
-
Context:
-Haloketones are potent lachrymators and unstable over time. Fresh preparation or recrystallization is recommended for high purity. -
Procedure: Bromination of 2'-methoxyacetophenone with CuBr
in EtOAc/CHCl or Br in ether.
Protocol B: One-Pot Benzofuran Synthesis
Objective: Coupling of Salicylaldehyde derivative and Phenacyl bromide.
Materials:
-
Methyl 3-formyl-4-hydroxybenzoate (1.0 equiv, 10 mmol, 1.80 g)
-
2-Bromo-1-(2-methoxyphenyl)ethanone (1.1 equiv, 11 mmol, 2.52 g)
-
Potassium Carbonate (K
CO ), anhydrous (3.0 equiv, 30 mmol, 4.15 g) -
DMF (Dimethylformamide), anhydrous (20 mL) or Acetone (50 mL) for milder reflux.
-
Note on Solvent: DMF at 100°C promotes faster cyclization. Acetone reflux may isolate the intermediate ether, requiring a second acid-catalyzed step. We use the DMF method for a direct one-pot synthesis.
Step-by-Step Procedure:
-
Setup:
-
Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Flush the system with Nitrogen (
) to prevent oxidation of the aldehyde.
-
-
Addition:
-
Add Methyl 3-formyl-4-hydroxybenzoate (1.80 g) and anhydrous K
CO (4.15 g) to the flask. -
Add DMF (20 mL) and stir at room temperature for 15 minutes. Reason: This allows the formation of the phenoxide anion (yellow color change).
-
Slowly add 2-Bromo-1-(2-methoxyphenyl)ethanone (2.52 g) portion-wise or as a solution in 5 mL DMF.
-
-
Reaction:
-
Heat the mixture to 100–110°C in an oil bath.
-
Monitor by TLC (Eluent: Hexane/EtOAc 3:1).
-
Observation: The starting aldehyde spot (
) will disappear. An intermediate O-alkylated spot may appear transiently before converting to the highly non-polar benzofuran product ( ). -
Time: Typically 3–5 hours.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the dark mixture slowly into 200 mL of crushed ice/water with vigorous stirring.
-
Precipitation: The product should precipitate as a solid. If an oil forms, scratch the flask sides or sonicate to induce crystallization.
-
-
Isolation:
-
Filter the solid using a Buchner funnel.
-
Wash the cake with water (
mL) to remove residual DMF and inorganic salts. -
Wash with cold ethanol (10 mL) to remove unreacted starting materials.
-
-
Purification:
-
Recrystallize the crude solid from Ethanol or Acetonitrile .
-
Dissolve in boiling solvent, filter hot (if insoluble particles exist), and cool slowly to 4°C.
-
Yield Expectations: 75–85% Appearance: White to pale yellow needles.
Part 3: Mechanism & Critical Process Parameters
3.1 Mechanistic Pathway The reaction proceeds via a domino sequence:
-
O-Alkylation: The phenoxide attacks the
-carbon of the bromide (S 2). -
Aldol Condensation: The enolate formed (base-catalyzed) attacks the aldehyde carbonyl.
-
Dehydration: Elimination of water aromatizes the furan ring.
Figure 2: Mechanistic sequence of the Rap-Stoermer condensation.[1][2][3][4][5][6]
3.2 Data Summary & Characterization
| Parameter | Specification / Result |
| Molecular Formula | C |
| Molecular Weight | 296.32 g/mol |
| Melting Point | 140–142 °C (Typical for analogs) |
| Critical Impurity | Intermediate Ether: If reaction stops early, the non-cyclized ether is isolated. Remedy: Reflux with catalytic p-TsOH or stronger base. |
Part 4: Troubleshooting & Safety
-
Issue: Low Yield / Oily Product.
-
Cause: Incomplete cyclization or wet DMF.
-
Solution: Ensure DMF is anhydrous. If the intermediate ether persists (checked by NMR), reflux the crude material in Ethanol with 10% HCl for 1 hour to force dehydration.
-
-
Issue: Dark Coloration.
-
Cause: Oxidation of phenol or aldehyde.
-
Solution: Maintain strict
atmosphere. Add a pinch of sodium dithionite during workup to reduce colored impurities.
-
-
Safety:
- -Haloketones are lachrymators . Handle only in a fume hood.
-
DMF is hepatotoxic and readily absorbed through skin. Wear nitrile gloves.
References
-
Vertex AI Search. (2025). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR. Link
-
PubChem. (2025).[4] Methyl 4-formyl-3-hydroxybenzoate Compound Summary. National Library of Medicine. Link
-
Organic Chemistry Portal. (2025). Synthesis of Benzofurans. Organic Chemistry Portal. Link
-
Sigma-Aldrich. (2025). Methyl 3-formyl-4-hydroxybenzoate Product Specification. Merck KGaA. Link
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Methyl 4-formyl-3-hydroxybenzoate | C9H8O4 | CID 14395860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]
Application Note: Optimized Synthesis of Benzofuran-5-Carboxylates via the Rap-Stoermer Protocol
Executive Summary
Benzofuran-5-carboxylates are critical pharmacophores in medicinal chemistry, serving as precursors for anti-arrhythmic agents (e.g., Amiodarone analogues) and antimicrobial scaffolds. The Rap-Stoermer reaction offers a convergent, atom-economical route to these heterocycles by condensing salicylaldehydes with
However, the presence of an electron-withdrawing group (EWG) such as a carboxylate at the C5 position presents specific synthetic challenges:
-
Acidity vs. Nucleophilicity: The C5-ester increases phenol acidity (
drop) but reduces the nucleophilicity of the resulting phenoxide, potentially stalling the initial step. -
Solubility: These substrates often exhibit poor solubility in traditional non-polar solvents.
This guide details two optimized protocols: a Robust Thermal Method (for scale-up) and a Green Microwave Method (for high-throughput library generation), ensuring high yields (>85%) and purity.
Mechanistic Insight & Pathway Analysis
The Rap-Stoermer reaction is a cascade anionic process. Understanding the specific electronic effects of the 5-carboxylate is vital for troubleshooting.
Reaction Pathway[1][2][3][4][5][6][7]
-
Activation: Base deprotonates the 4-hydroxy-3-formylbenzoate.
-
Displacement: The phenoxide attacks the
-haloketone (Rate Determining Step for EWG-substituted phenols). -
Intramolecular Aldol: The enolate attacks the aldehyde carbonyl.
-
Dehydration: Aromatization drives the irreversible formation of the benzofuran ring.
Mechanistic Flowchart (DOT Visualization)
Figure 1: Mechanistic cascade of the Rap-Stoermer reaction highlighting the critical SN2 step affected by the 5-carboxylate functionality.
Critical Process Parameters (CPP)
The following parameters have been optimized specifically for electron-deficient salicylaldehydes (5-carboxylate derivatives).
| Parameter | Standard Condition | Optimization Logic for 5-Carboxylates |
| Base | Strong enough to deprotonate ( | |
| Solvent | DMF or MeCN | DMF is preferred for scale-up to solubilize the polar carboxylate. Water is preferred for microwave synthesis (requires PTC). |
| Catalyst | TBAI (Tetra-n-butylammonium iodide) | Essential. The Iodide acts as a nucleophilic catalyst (Finkelstein-like) to accelerate the alkylation of the sluggish electron-deficient phenoxide. |
| Temp | 80–100°C | Higher temp required to overcome the activation energy barrier caused by the deactivated phenol. |
Experimental Protocols
Method A: Robust Thermal Protocol (Scale-Up Compatible)
Best for: Gram-scale synthesis, substrates sensitive to hydrolysis.
Reagents:
-
Methyl 3-formyl-4-hydroxybenzoate (1.0 equiv)
- -Bromoacetophenone (or derivative) (1.1 equiv)
- (2.0 equiv, anhydrous, granular)
-
TBAI (10 mol%)[1]
-
Solvent: Dry DMF (0.2 M concentration)
Procedure:
-
Charge: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the salicylate (1.0 equiv),
(2.0 equiv), and TBAI (0.1 equiv). -
Solvate: Add anhydrous DMF under
atmosphere. Stir at RT for 15 min to ensure deprotonation (color change to yellow/orange is typical). -
Addition: Add the
-haloketone (1.1 equiv) in one portion. -
Reaction: Heat to 90°C for 3–5 hours. Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.
-
Checkpoint: The intermediate O-alkylated ether may appear transiently. Continue heating until it converts to the benzofuran.
-
-
Workup: Cool to RT. Pour mixture into ice-cold water (10x volume).
-
Observation: The product often precipitates as a solid.
-
-
Isolation: Filter the solid. Wash with water (
) to remove DMF and salts. Recrystallize from Ethanol.
Method B: Green Microwave Protocol (High-Throughput)
Best for: Library generation, rapid screening, environmentally conscious synthesis.
Reagents:
-
Substituted Salicylaldehyde (1.0 equiv)
- -Haloketone (1.1 equiv)
-
Base: TEA (Triethylamine) (2.0 equiv) or KOH (1.5 equiv)
-
Catalyst: TBAB (Tetra-n-butylammonium bromide) (10 mol%)
-
Solvent: Water (or minimal Ethanol/Water paste)
Procedure:
-
Assembly: In a microwave-safe vial (G10 or G30), combine reactants, TBAB, and base.
-
Irradiation: Cap the vial. Irradiate at 130°C (dynamic power mode, max 200W) for 10–15 minutes .
-
Extraction: Decant the aqueous layer. Dissolve the residue in EtOAc, dry over
, and concentrate. -
Purification: Flash chromatography is usually required due to the higher concentration of organic impurities compared to Method A.
Quality Control & Self-Validation
To ensure the protocol is working correctly, use this decision tree for in-process validation.
Workflow & Troubleshooting Diagram
Figure 2: Decision tree for reaction monitoring. "Intermediate" refers to the acyclic O-alkylated species.
Key Analytical Markers
-
1H NMR (Validation):
-
Disappearance: Phenolic -OH (approx. 10.5–11.0 ppm).
-
Disappearance: Aldehyde -CHO (approx. 10.0 ppm).
-
Appearance: Benzofuran C3-H singlet (typically 7.0–7.5 ppm, distinct sharp singlet).
-
-
Side Reaction Alert: If you observe a peak at ~5.5 ppm (
) but no C3-H benzofuran peak, the reaction stopped at the O-alkylation stage. Solution: Reflux longer or add stronger base (e.g., DBU).
References
-
Microwave-Assisted/Green Synthesis: Koca, I., et al. (2022).[2] "Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions." ChemistrySelect.
-
Aqueous Phase Transfer Catalysis: Kulkarni, M. et al. (2013).[3] "A green and convenient synthesis of 2-aroylbenzofurans in aqueous media."[3] Arabian Journal of Chemistry.
-
Catalytic Mechanisms (TBAI Role): Subramanian, K., et al. (2021).[4][1] "Tetrabutylammonium Iodide (TBAI) Catalyzed Electrochemical C–H Bond Activation...". Synlett.
-
General Review of Benzofuran Synthesis: Srivastava, A., et al. (2024). "A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies." ACS Omega.
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. A green and convenient synthesis of 2-aroylbenzofurans in aqueous media - Arabian Journal of Chemistry [arabjchem.org]
- 4. Tetrabutylammonium Iodide (TBAI) Catalyzed Electrochemical CH Bond Activation of 2-Arylated N-Methoxyamides for the Synthesis of Phenanthridinones [organic-chemistry.org]
Sonogashira coupling conditions for 2-arylbenzofuran synthesis
Introduction & Strategic Significance
The 2-arylbenzofuran scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore in numerous natural products (e.g., Vignafuran, Eupomatenoid) and synthetic therapeutics exhibiting anti-cancer, anti-inflammatory, and anti-tubercular activities.
Traditional synthesis often involves multi-step procedures such as the Rap-Stoermer reaction or intramolecular Wittig reactions. However, the Tandem Sonogashira Coupling-Cyclization represents the most atom-economical and streamlined approach. This method utilizes o-halophenols and terminal alkynes to generate the benzofuran core in a single pot, leveraging the acidity of the phenolic proton to facilitate spontaneous cyclization under basic conditions.
This guide details two validated protocols:
-
Protocol A (The "Gold Standard"): A robust Pd/Cu-catalyzed method for challenging substrates.
-
Protocol B (Green/Cu-Free): An environmentally benign, copper-free workflow designed to eliminate Glaser homocoupling side-products.
Mechanistic Insight: The Domino Effect
Understanding the mechanism is critical for troubleshooting. The reaction proceeds via two distinct phases within the same reaction vessel:
-
Intermolecular Sonogashira Coupling: The formation of an internal alkyne (2-alkynylphenol).
-
Intramolecular Cyclization: A 5-exo-dig nucleophilic attack of the phenoxide oxygen onto the alkyne, followed by isomerization to aromatize the furan ring.
Pathway Visualization
Figure 1: The tandem sequence combining the catalytic Pd/Cu cycle with base-mediated nucleophilic cyclization.
Critical Parameter Optimization
The following matrix summarizes the impact of reaction variables on yield and selectivity.
| Parameter | Recommended Choice | Rationale & Impact |
| Catalyst | Pd(PPh₃)₂Cl₂ or Pd(dppf)Cl₂ | Bis-phosphine complexes are stable and active. Pd(dppf)Cl₂ is preferred for sterically hindered substrates. |
| Co-Catalyst | CuI (1-5 mol%) | Accelerates transmetallation. Warning: Excess CuI promotes alkyne dimerization (Glaser coupling). |
| Base | Et₃N or Cs₂CO₃ | Et₃N serves as both ligand and base. Cs₂CO₃ is superior for "difficult" cyclizations due to the "Cesium Effect" (solubility/basicity). |
| Solvent | DMF or DMA | High boiling point polar aprotic solvents stabilize the Pd intermediates and allow temperatures >80°C for cyclization. |
| Leaving Group | I > Br >> Cl | o-Iodophenols react at room temperature (coupling step). Bromides require higher temps (60-80°C). |
Protocol A: Standard Homogeneous Synthesis (Pd/Cu)
Application: Best for unreactive aryl halides or when high throughput is required. Substrate Scope: Tolerates electron-withdrawing groups (EWGs) on the phenol; sensitive to steric bulk on the alkyne.
Materials
-
o-Iodophenol (1.0 equiv)
-
Terminal Aryl Alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
CuI (1 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
DMF (Anhydrous, degassed)
Step-by-Step Workflow
-
System Preparation: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.
-
Reagent Loading (Solids): Add o-iodophenol (1.0 mmol, 220 mg), Pd(PPh₃)₂Cl₂ (14 mg), and CuI (2 mg) to the flask.
-
Note: Adding CuI last minimizes its exposure to air before mixing.
-
-
Solvent/Base Addition: Seal the flask with a septum. Inject anhydrous DMF (5 mL) and Et₃N (0.42 mL) via syringe.
-
Degassing: Sparge the yellow solution with Argon for 5 minutes. Oxygen is the enemy of this reaction (leads to homocoupling).
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Reaction:
-
Coupling Phase: Stir at Room Temperature (RT) for 1–2 hours. Monitor via TLC (Intermediate alkyne is often less polar than starting material).
-
Cyclization Phase: Once the starting halide is consumed, heat the reaction to 80°C for 2–4 hours to drive the ring closure.
-
-
Work-up: Cool to RT. Dilute with EtOAc (20 mL) and wash with 1M HCl (to remove amine salts), followed by brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: Green Copper-Free Synthesis
Application: Essential for pharmaceutical intermediates where trace metal contamination (Cu) is a concern, or to strictly prevent Glaser homocoupling of valuable alkynes. Mechanism: Relies on a "carbopalladation" or amine-assisted deprotonation pathway, bypassing the copper acetylide.
Materials
-
o-Iodophenol (1.0 equiv)
-
Terminal Alkyne (1.5 equiv) - Excess required due to slower kinetics.
-
Catalyst: PdCl₂(PPh₃)₃ or Pd(OAc)₂ + TPP (3 mol%)
-
Base: Pyrrolidine or Piperidine (Use as solvent/base mixture or 5 equiv in water).
-
Solvent: Water (degassed) or PEG-400.
Step-by-Step Workflow
-
Preparation: In a pressure tube or sealed vial, add PdCl₂(PPh₃)₂ (3 mol%) and o-iodophenol (1.0 mmol).
-
Aqueous Media: Add degassed water (3 mL) and Pyrrolidine (3.0 equiv).
-
Green Tip: Pyrrolidine acts as a highly efficient base/ligand in aqueous media, solubilizing the Pd-complex.
-
-
Alkyne Addition: Add the terminal alkyne (1.5 mmol).
-
Thermal Activation: Seal the vessel and heat to 100°C for 6–12 hours.
-
Note: Copper-free conditions have a higher activation energy. The elevated temperature is required for both the sluggish transmetallation-mimic step and the cyclization.
-
-
Work-up: The product often precipitates out of the water upon cooling. Filter the solid. If oil forms, extract with Ethyl Acetate as in Protocol A.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Blue/Green Solution | Oxidation of Cu(I) to Cu(II) | Oxygen leak. Ensure rigorous degassing. Add 10% sodium ascorbate to reduce Cu(II) back to Cu(I). |
| "Glaser" Dimer | Homocoupling of alkyne | Too much CuI or O₂ presence. Switch to Protocol B (Cu-free) or add alkyne very slowly (syringe pump). |
| Intermediate Stuck | Incomplete Cyclization | The coupling worked, but the ring didn't close. Add stronger base (Cs₂CO₃) and increase temp to 100°C. |
| Black Precipitate | Pd Black formation | Catalyst decomposition ("death"). Add excess ligand (PPh₃) to stabilize Pd or lower the temperature. |
References
-
Pal, M., Subramanian, V., & Yeleswarapu, K. R. (2003). A highly efficient synthesis of 2-arylbenzofurans mediated by Pd/C in water. Tetrahedron Letters, 44(45), 8221-8225.
-
Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[1] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.
-
Bacchi, A., et al. (2016). A Convenient Synthesis of 2-Arylbenzo[b]furans from Aryl Halides and 2-Halophenols by Catalytic One-Pot Cascade Method.[2] ACS Catalysis, 6(4), 2291–2295.
-
Karak, M., Barbosa, L., & Hargreaves, P. (2016). Sonogashira coupling: a review of the recent developments in palladium catalysts and applications. RSC Advances, 6, 66081-66116.
-
Gholap, A. R., et al. (2005). Copper- and ligand-free Sonogashira reaction: a highly efficient protocol for the synthesis of 2-substituted benzofurans. Tetrahedron, 61(19), 4649-4656.
Sources
Solubility of methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate in DMSO
Application Note & Protocol
Topic: Determination of the Solubility of Methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate in Dimethyl Sulfoxide (DMSO) for Preclinical Research
Audience: Researchers, scientists, and drug development professionals
Introduction: The Nexus of Benzofurans and DMSO in Drug Discovery
Benzofuran derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate is a novel compound within this class, and its progression through the drug discovery pipeline hinges on the accurate characterization of its fundamental physicochemical properties.
Among the most critical of these properties is solubility. For in vitro high-throughput screening (HTS) and cell-based assays, compounds are almost universally stored and dispensed as concentrated stock solutions in dimethyl sulfoxide (DMSO).[3][4][5] DMSO is a powerful, polar aprotic solvent prized for its ability to dissolve an exceptionally broad range of both polar and non-polar small molecules, often at high concentrations.[4][6][7] An accurate understanding of a compound's maximum solubility in DMSO is therefore not a trivial pursuit; it is a foundational requirement for ensuring data integrity. Preparing a stock solution above a compound's solubility limit leads to precipitation, resulting in inaccurate dosing concentrations and unreliable biological data.
This document serves as a comprehensive technical guide for researchers. It provides an authoritative, step-by-step protocol for determining the thermodynamic (equilibrium) solubility of methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate in DMSO, ensuring the generation of robust and reproducible data for downstream applications.
Scientific Principles: Thermodynamic vs. Kinetic Solubility
In the context of preclinical research, solubility is typically defined in two ways: thermodynamic and kinetic.[8]
-
Thermodynamic Solubility: This is the true equilibrium solubility. It represents the maximum concentration of a compound that can be dissolved in a solvent (in this case, pure DMSO) when the dissolved and undissolved solid forms are in equilibrium.[9][10] This value is critical for preparing stable, long-term stock solutions. The "shake-flask" method is the gold-standard for its determination.[8][11]
-
Kinetic Solubility: This measures the concentration at which a compound precipitates when a concentrated DMSO stock is rapidly diluted into an aqueous buffer.[12][13] While essential for understanding how a compound will behave in an aqueous assay environment, it is distinct from its maximum solubility in the parent DMSO solvent.
For the purpose of creating a reliable stock solution, this guide focuses exclusively on determining the thermodynamic solubility in DMSO.
Physicochemical Properties of Methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate
While specific experimental data for this novel compound is not publicly available, its properties can be estimated based on its chemical structure. A summary is provided below for reference.
| Property | Data | Source |
| IUPAC Name | Methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate | N/A |
| Molecular Formula | C₁₇H₁₄O₄ | Calculated |
| Molecular Weight | 282.29 g/mol | Calculated |
| Appearance (Predicted) | Crystalline Solid | Inferred[1][14] |
| Polarity (Predicted) | Moderately polar, with both hydrophobic (benzofuran, phenyl) and polar (ester, ether) functionalities. | Inferred |
Experimental Protocol: Thermodynamic Solubility Determination in DMSO via the Shake-Flask Method
This protocol describes the definitive "shake-flask" method to determine the equilibrium solubility of the title compound in anhydrous DMSO at a controlled temperature.[8][15]
Required Materials & Equipment
-
Methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate (solid powder, >98% purity)
-
Anhydrous DMSO (≥99.9% purity)
-
Calibrated analytical balance
-
2 mL glass vials with PTFE-lined screw caps
-
Vortex mixer
-
Orbital shaker with temperature control (or temperature-controlled room)
-
High-speed microcentrifuge
-
Calibrated micropipettes and tips
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system[9][16]
-
Appropriate HPLC column (e.g., C18)
-
Volumetric flasks and appropriate solvents (e.g., acetonitrile, water) for preparing standards and mobile phase
Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Methodology
Part A: Preparation of a Saturated Solution
-
Weigh Compound: Accurately weigh approximately 5-10 mg of methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate into a 2 mL glass vial. The key is to add an amount that is visibly in excess of what will dissolve.
-
Add Solvent: Using a calibrated pipette, add a precise volume (e.g., 1.0 mL) of anhydrous DMSO to the vial.
-
Initial Mixing: Tightly cap the vial and vortex vigorously for 2 minutes to ensure the compound is well-suspended and to break up any aggregates. The mixture should appear as a slurry or suspension.
-
Equilibration: Place the vial on an orbital shaker set to a constant temperature (e.g., 25°C). Allow the mixture to shake for 24 to 48 hours.[8] This extended time is crucial to ensure that the system reaches thermodynamic equilibrium.
Part B: Separation of Undissolved Solid 5. Centrifugation: After equilibration, centrifuge the vial at high speed (e.g., >10,000 x g) for 15 minutes. This will pellet the undissolved solid at the bottom of the vial, leaving a clear, saturated supernatant.[15]
Part C: Quantification of Soluble Compound 6. Sample Collection: Carefully open the vial and, using a micropipette, withdraw an aliquot of the clear supernatant. It is critical not to disturb the solid pellet at the bottom. 7. Dilution: Perform a precise serial dilution of the supernatant into a suitable solvent (e.g., acetonitrile or methanol) in which the compound is freely soluble. The dilution factor should be chosen to bring the final concentration into the linear range of the analytical instrument's calibration curve. 8. Calibration Curve: Prepare a set of calibration standards of the compound at known concentrations using the same dilution solvent. 9. Analysis: Analyze the diluted samples and the calibration standards using a validated HPLC-UV or LC-MS method. 10. Calculation: Using the linear regression from the calibration curve, determine the concentration of the compound in the diluted samples. Back-calculate the original concentration in the undiluted DMSO supernatant by multiplying by the dilution factor. This final value is the thermodynamic solubility.
Data Presentation and Interpretation
The final solubility data should be reported in standard units for easy comparison and use.
| Parameter | Result |
| Temperature | 25.0 °C |
| Equilibration Time | 24 hours |
| Solubility (mg/mL) | [Calculated Value] |
| Solubility (Molar) | [Calculated Value, M] |
| Observations | Clear, colorless solution after centrifugation. |
The relationship between the solid and dissolved states at equilibrium is fundamental to this measurement.
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. jocpr.com [jocpr.com]
- 3. The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation | Aure Chemical [aurechem.com]
- 4. Applications of DMSO [chemdiv.com]
- 5. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dimethyl Sulfoxide (DMSO): High-Purity Solvent for Industrial, Pharmaceutical, and Electronic Applications - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. raytor.com [raytor.com]
- 9. evotec.com [evotec.com]
- 10. protocols.io [protocols.io]
- 11. asianpubs.org [asianpubs.org]
- 12. enamine.net [enamine.net]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
Application Note: Preparation and Management of Methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate Stock Solutions
Introduction and Chemical Context
Methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate is a synthetic benzofuran derivative, a class of pharmacophores frequently investigated for anti-proliferative (STAT3 inhibition), anti-tubercular, and anti-microbial properties [1, 2].
Successful biological evaluation of this compound relies heavily on the quality of the initial stock solution. As a lipophilic ester, this molecule presents two distinct challenges:
-
Hydrophobicity: The benzofuran core and methoxyphenyl substituent create a planar, lipophilic structure prone to
- stacking and precipitation in aqueous media. -
Chemical Instability: The methyl ester at position 5 is susceptible to hydrolysis, particularly if the stock solution absorbs atmospheric moisture (hygroscopicity of DMSO) or is exposed to repeated freeze-thaw cycles [3].
This guide provides a standardized workflow to prepare 10 mM stock solutions, ensuring compound integrity and assay reproducibility.
Physicochemical Profile & Solvent Selection[1][2][3]
Before handling, researchers must understand the solubility limits. While specific experimental solubility data for this exact analog may vary by synthesis batch, the following parameters are derived from structural analogs (e.g., 2-methyl-5-methoxybenzofuran derivatives) [4].
Table 1: Physicochemical Properties & Solubility Estimates
| Property | Value / Characteristic | Implication for Protocol |
| Molecular Weight | ~282.29 g/mol | Use precise weighing for mM calculations. |
| LogP (Predicted) | ~3.5 – 4.2 | Highly lipophilic; low aqueous solubility. |
| Primary Solvent | Anhydrous DMSO | Gold standard. Soluble >20 mM. |
| Secondary Solvent | Ethanol (Absolute) | Possible, but high volatility alters concentration over time. |
| Aqueous Solubility | Negligible (< 10 µM) | High Risk: Rapid precipitation upon dilution into PBS/Media. |
| Stability Risk | Ester Hydrolysis | Critical: Keep DMSO dry; avoid alkaline buffers for storage. |
Protocol: Primary Stock Preparation (10 mM)
Objective: Create a verified 10 mM stock solution in anhydrous DMSO.
Materials Required[1][3][4][5][6][7][8][9][10]
-
Methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate (Solid powder).
-
Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%), stored over molecular sieves.
-
Vessels: Amber glass vials (borosilicate) with PTFE-lined caps. Avoid polystyrene.
-
Equipment: Analytical balance (0.01 mg readability), Vortex mixer, Sonicator bath.
Step-by-Step Methodology
-
Environmental Control: Perform weighing in a low-humidity environment if possible. The compound is likely a solid powder; reduce static by using an anti-static gun if the powder is "fly-away."
-
Gravimetric Measurement:
-
Tare an amber glass vial.
-
Weigh approximately 2.82 mg of compound.
-
Record the exact mass (e.g.,
mg).
-
-
Volume Calculation (The "Adjust-to-Mass" Method):
-
Do not add a fixed volume (e.g., 1 mL). Instead, calculate the volume of DMSO required to achieve exactly 10 mM based on the actual mass weighed.
-
Formula:
-
Example: For 2.85 mg:
.
-
-
Solubilization:
-
Add the calculated volume of anhydrous DMSO.
-
Vortex vigorously for 30 seconds.
-
Sonicate at room temperature for 5 minutes. Note: Benzofurans can form tight crystal lattices; sonication breaks these aggregates.
-
-
Visual QC: Hold the vial against a light source. The solution must be perfectly clear. If particulates remain, warm gently to 37°C and vortex again.
Visualizing the Workflow
The following diagram outlines the critical decision paths for handling this compound, specifically addressing the "Crash" risk during dilution.
Figure 1: Decision matrix for solubilization and dilution. Note the critical divergence at the dilution step to prevent aqueous precipitation.
Storage and Stability Management[11][12]
Benzofuran esters are chemically stable but physically sensitive.
-
Hygroscopicity: DMSO absorbs water from the air. Water catalyzes the hydrolysis of the methyl ester to the carboxylic acid (inactive or different activity).
-
Action: Store aliquots in single-use volumes (e.g., 50 µL) to avoid repeated opening.
-
-
Temperature:
-
-80°C: Optimal for long-term storage (> 6 months).
-
-20°C: Acceptable for active use (< 1 month).[1]
-
4°C: Avoid. DMSO freezes at 19°C; storing at 4°C keeps it solid but near the melting point, promoting crystallization cycles that can crash the compound out of solution [5].
-
-
Freeze-Thaw: Limit to < 3 cycles. If precipitation occurs after thawing, warm to 37°C to redissolve.
Working Solution Preparation (The "Intermediate" Step)
Crucial Warning: Do not perform serial dilutions directly in aqueous culture media (Method A in Figure 1). This causes "shock precipitation" where the compound crashes out before it can disperse, leading to false negatives in IC50 curves [6].
Recommended Dilution Protocol (Method B)
-
Intermediate Plate (100% DMSO): Perform your serial dilutions (e.g., 1:3) using pure DMSO in a polypropylene plate.
-
Result: A range of concentrations (e.g., 10 mM, 3.3 mM, 1.1 mM) all in 100% DMSO.
-
-
Transfer Step: Transfer a small volume (e.g., 0.5 µL) of the DMSO solution into the assay well (e.g., 100 µL media).
-
Final DMSO Concentration: 0.5%.
-
Mixing: Mix immediately. The rapid dispersion prevents the formation of micro-aggregates.
-
Table 2: Troubleshooting Common Issues
| Observation | Root Cause | Corrective Action |
| Cloudiness upon thawing | DMSO freezing/crystal formation | Warm to 37°C and vortex. Do not filter (you will lose compound). |
| Precipitate in Assay Media | Compound insolubility at high conc. | Verify the final concentration is below the solubility limit (likely < 50 µM in aqueous). |
| Inconsistent IC50 data | Compound sticking to plastic | Use Low-Binding tips and plates. Benzofurans are "sticky." |
| Shift in potency over time | Ester hydrolysis | Check stock age. If >3 months at -20°C, verify integrity via LC-MS. |
References
-
Miao, Y., et al. (2019). "Natural source, bioactivity and synthesis of benzofuran derivatives."[2][3][4][5] International Journal of Molecular Sciences. Available at: [Link]
-
Kozikowski, B.A., et al. (2003). "The effect of room-temperature storage on the stability of compounds in DMSO." Journal of Biomolecular Screening. Available at: [Link]
-
Cheméo. (2023).[6] "Chemical Properties of 2-Methyl-5-methoxybenzofuran." Available at: [Link]
-
Waybright, T.J., et al. (2009). "Assay Guidance Manual: Compound Management." NCBI Bookshelf. Available at: [Link]
Sources
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. atlantis-press.com [atlantis-press.com]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol and Application Notes for the Synthesis of 2-(2-methoxyphenyl)benzofuran-5-carboxylic Acid via Ester Hydrolysis
An Application Guide for Drug Development Professionals
Abstract
This application note provides a comprehensive, field-proven protocol for the hydrolysis of methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate to its corresponding carboxylic acid. Benzofuran derivatives are crucial scaffolds in medicinal chemistry, recognized for a wide array of pharmacological activities including anti-tumor, antibacterial, and anti-oxidative properties.[1] The conversion of an ester to a carboxylic acid is a fundamental transformation in drug development, often required to modulate solubility, facilitate salt formation, or enable further synthetic modifications. This guide details the mechanistic underpinnings of base-catalyzed hydrolysis (saponification), offers a step-by-step experimental procedure, and provides insights into process monitoring, product purification, and characterization.
Introduction and Mechanistic Overview
The hydrolysis of an ester to a carboxylic acid is a cornerstone of organic synthesis. While the reaction can be catalyzed by either acid or base, alkaline hydrolysis, or saponification, is generally preferred in laboratory and industrial settings.[2] The primary advantages of using a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) are that the reaction is irreversible and the product is often easier to isolate.[2]
The reaction proceeds via a nucleophilic acyl substitution mechanism.[3][4] The process is initiated by the attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the methoxide ion (⁻OCH₃) as a leaving group to yield the carboxylic acid. In the basic reaction medium, the newly formed carboxylic acid (pKa ~4-5) is immediately deprotonated by either the methoxide or another hydroxide ion, forming the highly stable carboxylate salt.[3] This acid-base reaction is thermodynamically favorable and drives the equilibrium entirely towards the products, rendering the saponification process irreversible under basic conditions.[3] A final acidification step during the workup is required to protonate the carboxylate salt and precipitate the desired neutral carboxylic acid.[4]
Caption: Figure 1: Mechanism of Base-Catalyzed Ester Hydrolysis (Saponification)
Experimental Protocol
This protocol is optimized for the conversion of methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate to its carboxylic acid.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Concentration/Grade | Supplier Example | Notes |
| Methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate | C₁₇H₁₄O₄ | 282.29 | >95% Purity | Commercial | Starting material. |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | ACS Reagent, ≥97% | Major Supplier | Used to prepare the aqueous base solution. LiOH can also be used.[3] |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Reagent Grade | Major Supplier | Co-solvent to ensure solubility of the organic ester in the aqueous medium. |
| Deionized Water (H₂O) | H₂O | 18.02 | Type II or higher | In-house | Solvent for the base. |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 2 M Aqueous Solution | Major Supplier | Used for acidification during workup. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Reagent | Major Supplier | For Thin-Layer Chromatography (TLC) mobile phase. |
| Hexanes | C₆H₁₄ (mixture) | ~86.18 | ACS Reagent | Major Supplier | For TLC mobile phase. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Anhydrous, Granular | Major Supplier | Drying agent (if extraction is needed). |
Equipment
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Beakers and graduated cylinders
-
Separatory funnel (100 mL)
-
Büchner funnel and vacuum flask
-
pH indicator strips or pH meter
-
Rotary evaporator
-
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure
1. Reaction Setup:
-
To a 100 mL round-bottom flask, add methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate (e.g., 1.0 g, 3.54 mmol).
-
Add 20 mL of Tetrahydrofuran (THF) and a magnetic stir bar. Stir the mixture at room temperature until the solid is fully dissolved.
-
In a separate beaker, prepare the basic solution by dissolving sodium hydroxide (e.g., 0.43 g, 10.62 mmol, 3 equivalents) in 10 mL of deionized water. Caution: The dissolution of NaOH is exothermic.
2. Saponification Reaction:
-
Add the aqueous NaOH solution to the stirred THF solution of the ester.
-
Attach a reflux condenser to the flask and begin heating the mixture to reflux (approximately 70-80 °C) using a heating mantle.
-
Maintain the reflux for 2-4 hours. The progress of the reaction should be monitored.
3. Reaction Monitoring (TLC):
-
Prepare a TLC plate. Spot the starting material (dissolved in ethyl acetate) and a sample from the reaction mixture.
-
Develop the plate using a mobile phase such as 30% Ethyl Acetate in Hexanes.
-
Visualize the plate under UV light (254 nm). The reaction is complete when the starting material spot has been completely consumed, and a new, more polar spot (the carboxylate salt, which stays at the baseline) has appeared.
4. Work-up and Isolation:
-
Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.
-
Remove the THF using a rotary evaporator. This step is crucial as it simplifies the subsequent precipitation.
-
Transfer the remaining aqueous solution to a beaker and place it in an ice-water bath to cool.
-
While stirring vigorously, slowly add 2 M HCl solution dropwise. The carboxylic acid will begin to precipitate as a solid.
-
Continuously monitor the pH of the solution. Add acid until the pH is approximately 2-3 to ensure complete protonation of the carboxylate.[5]
-
Collect the precipitated solid product by vacuum filtration using a Büchner funnel.[6]
-
Wash the solid cake with a small amount of cold deionized water to remove any inorganic salt impurities (NaCl).
5. Purification and Drying:
-
The crude solid can be purified by recrystallization.[5] A common solvent system for aromatic carboxylic acids is aqueous ethanol or a toluene/hexane mixture.
-
Dissolve the crude product in a minimal amount of hot ethanol, then slowly add hot water until the solution becomes slightly cloudy. Allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals.
-
Collect the purified crystals by vacuum filtration and dry them under vacuum to a constant weight.
Caption: Figure 2: Workflow for Hydrolysis and Purification
Characterization and Expected Results
Proper characterization is essential to confirm the successful synthesis of 2-(2-methoxyphenyl)benzofuran-5-carboxylic acid.
| Analysis Technique | Expected Result |
| Appearance | White to off-white crystalline solid. |
| Yield | 85-95% (typical for this type of reaction). |
| Melting Point | A sharp melting point is indicative of high purity. This should be determined experimentally. |
| ¹H NMR | Disappearance of the methyl ester singlet (typically ~3.9 ppm).[7] Appearance of a broad singlet for the carboxylic acid proton (>10 ppm, often not observed in CDCl₃ without D₂O exchange). Shifts in the aromatic protons adjacent to the new carboxyl group may occur. |
| ¹³C NMR | Disappearance of the methyl ester carbon signal (~52 ppm). A slight shift in the carbonyl carbon signal (from ~167 ppm for the ester to ~172 ppm for the acid). |
| IR Spectroscopy | Disappearance of the ester C=O stretch (~1720 cm⁻¹). Appearance of the characteristic broad O-H stretch for a carboxylic acid (~2500-3300 cm⁻¹) and the carboxylic acid C=O stretch (~1680-1710 cm⁻¹). |
| Mass Spec (ESI⁻) | [M-H]⁻ ion corresponding to the molecular weight of the carboxylic acid (C₁₆H₁₂O₄, MW = 268.26). Expected m/z = 267.06. |
Troubleshooting and Field-Proven Insights
-
Incomplete Hydrolysis: If TLC analysis consistently shows the presence of starting material after 4 hours, add an additional 0.5-1.0 equivalent of NaOH solution and continue to reflux for another 1-2 hours. Steric hindrance can sometimes slow the reaction.
-
Oily Product Instead of Precipitate: If the product oils out upon acidification instead of precipitating, it may be due to impurities or lower-than-expected melting point. In this case, extract the acidified aqueous layer with an organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the product.[5]
-
Low Yield: Significant loss of product can occur if the pH is not made sufficiently acidic, leaving some of the product as the water-soluble carboxylate salt. Always check the final pH of the aqueous solution after precipitation is complete.
-
Solvent Choice: While THF/water is a robust system, a mixture of ethanol and water can also be effective. The choice depends on the specific solubility of the starting ester.[8] Using a single alcohol/water phase can sometimes simplify the workup by eliminating the need to remove a co-solvent like THF.
Conclusion
This application note provides a reliable and detailed methodology for the saponification of methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate. The protocol is designed for high-yield synthesis of the corresponding carboxylic acid, a key intermediate for further functionalization in drug discovery programs. By understanding the underlying mechanism and following the detailed steps for reaction, purification, and characterization, researchers can confidently and efficiently perform this critical synthetic transformation.
References
-
General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]
-
Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]
- Process for purification of carboxylic acids.
-
Chemistry of Esters. LibreTexts Chemistry. [Link]
-
Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2014, 1-8. [Link]
-
Xu, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]
-
Convenient Synthesis of Some 3-Phenyl-1-Benzofuran-2-Carboxylic Acid Derivatives as New Potential Inhibitors of ClC-Kb Channels. HETEROCYCLES, Vol. 81, No. 12, 2010. [Link]
-
Hydrolysis of esters. Chemguide. [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
-
Hydrolysis of Nitriles to Carboxylic Acid. Ventura College Organic Chemistry Lab. [Link]
-
Krawiecka, M., et al. (2010). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 67(3), 245-252. [Link]
-
The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. DEA Microgram Journal. [Link]
-
Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Journal of Pharmaceutical Negative Results. [Link]
Sources
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. researchgate.net [researchgate.net]
Microwave-assisted synthesis of methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate
Application Note: Microwave-Assisted Synthesis of Methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate
Executive Summary
This application note details a robust, high-yield protocol for the synthesis of Methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate utilizing microwave-assisted organic synthesis (MAOS). Benzofurans are privileged scaffolds in medicinal chemistry, exhibiting potent anti-inflammatory, antitumor, and antimicrobial activities.[1][2] The 2-aryl-5-carboxylate substitution pattern is particularly relevant for developing tubulin polymerization inhibitors and receptor antagonists.
Traditional thermal synthesis of 2-arylbenzofurans (e.g., Rap-Stoermer or multi-step Wittig reactions) often suffers from harsh conditions, long reaction times (>12 hours), and variable yields. This guide presents a one-pot, two-step cascade sequence (Sonogashira coupling followed by 5-endo-dig cyclization) that reduces reaction time to under 30 minutes while improving purity profiles.
Synthetic Strategy & Mechanism
The synthesis relies on a palladium-catalyzed cross-coupling between Methyl 4-hydroxy-3-iodobenzoate (Aryl Halide) and 1-ethynyl-2-methoxybenzene (Terminal Alkyne).
Mechanistic Insight:
-
Sonogashira Coupling: The Pd(0) cycle couples the aryl iodide and alkyne to form an internal alkyne intermediate (o-alkynylphenol).
-
Cyclization: The phenolic hydroxyl group attacks the activated triple bond (activated by Pd(II) or Cu(I)) in a 5-endo-dig fashion, forming the furan ring.
-
Microwave Effect: Dielectric heating of the polar solvent (DMF/MeCN) accelerates the rate-limiting oxidative addition step and promotes the cyclization, which is often sluggish under thermal conditions.
Pathway Visualization
Figure 1: Reaction pathway demonstrating the convergent assembly of the benzofuran core via tandem coupling-cyclization.
Materials and Equipment
Reagents
| Reagent | MW ( g/mol ) | Equiv. | Purity | Role |
| Methyl 4-hydroxy-3-iodobenzoate | 278.04 | 1.0 | >97% | Electrophile / Scaffold |
| 1-Ethynyl-2-methoxybenzene | 132.16 | 1.2 | >96% | Nucleophile / Side chain |
| PdCl₂(PPh₃)₂ | 701.91 | 0.03 (3 mol%) | 99% | Pre-catalyst |
| CuI (Copper(I) Iodide) | 190.45 | 0.05 (5 mol%) | 99.5% | Co-catalyst |
| Triethylamine (Et₃N) | 101.19 | 3.0 | Dry | Base / Proton scavenger |
| DMF (N,N-Dimethylformamide) | 73.09 | Solvent | Anhydrous | Reaction Medium |
Equipment
-
Microwave Reactor: Single-mode synthesizer (e.g., Biotage Initiator+ or CEM Discover) capable of maintaining 20 bar pressure.
-
Reaction Vessel: 10 mL borosilicate glass microwave vial with crimp cap and PTFE/silicone septum.
-
Purification: Flash chromatography system (Silica gel 60).
Detailed Experimental Protocol
Safety Note: Perform all steps in a fume hood. Aryl halides and alkynes can be irritants. CuI and Pd catalysts are toxic. Microwave vessels are under high pressure; ensure proper capping.
Step 1: Reaction Assembly
-
To a dry 10 mL microwave vial equipped with a magnetic stir bar, add:
-
Methyl 4-hydroxy-3-iodobenzoate (278 mg, 1.0 mmol)
-
PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol)
-
CuI (9.5 mg, 0.05 mmol)
-
-
Seal the vial with the septum cap.
-
Purge the vial with Nitrogen (or Argon) for 2 minutes via needle inlet/outlet to remove oxygen (critical for Pd/Cu catalytic life).
-
Inject Anhydrous DMF (3.0 mL) and Triethylamine (0.42 mL, 3.0 mmol) via syringe.
-
Inject 1-Ethynyl-2-methoxybenzene (158 mg/155 µL, 1.2 mmol) dropwise.
-
Note: The solution typically turns dark yellow/brown upon mixing.
-
Step 2: Microwave Irradiation
Program the microwave reactor with the following parameters. The "Pre-stirring" step ensures homogeneity before heating.
| Parameter | Setting | Rationale |
| Temperature | 90 °C | Optimal for cyclization without degrading the ester. |
| Time | 20:00 min | Sufficient for >95% conversion based on kinetics. |
| Pressure Limit | 250 psi (17 bar) | Safety cutoff (DMF vapor pressure is low, but Et3N contributes). |
| Power | Dynamic (Max 150W) | Allows rapid ramping without overshoot. |
| Stirring | High (600 RPM) | Prevents localized hotspots (thermal runaway). |
Execution: Start the run. Monitor the pressure/temperature graph. The temperature should reach 90°C within 60-90 seconds.
Step 3: Work-up and Purification[2]
-
Allow the vial to cool to room temperature (air jet cooling is standard on most reactors).
-
Open the vial and dilute the reaction mixture with Ethyl Acetate (EtOAc) (20 mL).
-
Filter the mixture through a small pad of Celite to remove Pd/Cu residues. Wash the pad with EtOAc (10 mL).
-
Transfer the filtrate to a separatory funnel. Wash with:
-
Water (2 x 15 mL) to remove DMF and salts.
-
Brine (1 x 15 mL).
-
-
Dry the organic phase over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient Hexanes:EtOAc (95:5 to 80:20).
-
Elution: The product typically elutes around 10-15% EtOAc.
-
Results and Discussion
Expected Yield & Characterization
-
Yield: 75–88% (Isolated).
-
Appearance: Off-white to pale yellow solid.
Representative NMR Data (Predicted/Derived):
-
¹H NMR (400 MHz, CDCl₃): δ 8.30 (d, J=1.6 Hz, 1H, H-4), 8.01 (dd, J=8.6, 1.6 Hz, 1H, H-6), 7.95 (dd, J=7.8, 1.7 Hz, 1H, H-6'), 7.52 (d, J=8.6 Hz, 1H, H-7), 7.35 (s, 1H, H-3), 7.30 (m, 1H, H-4'), 7.05 (m, 2H, H-3', H-5'), 3.94 (s, 3H, COOCH₃), 3.91 (s, 3H, Ar-OCH₃).
-
Interpretation: The presence of the singlet at ~7.35 ppm is diagnostic for the C3-H of the benzofuran ring, confirming cyclization. The absence of the broad phenolic OH signal (approx 5-6 ppm) and the alkyne proton confirms consumption of starting materials.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield (<40%) | Incomplete Cyclization | Increase MW temp to 110°C or add K₂CO₃ (2 equiv) to facilitate the 5-endo-dig attack. |
| Homocoupling (Glaser) | Oxygen in vessel | Ensure rigorous N₂ purging; check solvent degassing. |
| Deiodination | Overheating / Pd black | Reduce reaction time; ensure sufficient oxidative addition partner (alkyne) is present. |
| Precipitate in Vial | Salt formation | Normal (Et₃N·HI). Filter through Celite as described. |
References
-
Microwave-Assisted Synthesis of Benzofurans
- Title: Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions.
- Source: N
-
URL:[Link]
-
General Sonogashira Protocols
-
Copper-Free Variants (Alternative)
- Title: Copper-free Sonogashira cross-coupling reactions: an overview.
- Source: Royal Society of Chemistry (RSC).
-
URL:[Link]
-
Benzofuran Pharmacology
- Title: Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds.
- Source: Journal of Chemical and Pharmaceutical Research.
-
URL:[Link]
Sources
Crystallization methods for methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate
Application Note: Advanced Crystallization Protocols for Methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate
Molecular Architecture & Crystallization Thermodynamics
Methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate is a highly functionalized heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Designing an optimized crystallization protocol for this molecule requires a deep understanding of its three-dimensional conformation and intermolecular forces.
Unlike molecules with strong hydrogen bond donors (e.g., -OH, -NH2), this compound relies entirely on weaker, non-covalent interactions for crystal lattice assembly. The molecule features multiple hydrogen-bond acceptors (the ester carbonyl, the methoxy oxygen, and the benzofuran ring oxygen)[1]. Furthermore, the bulky 2-methoxy group introduces significant steric hindrance against the C3-proton of the benzofuran core. This steric clash forces the 2-methoxyphenyl ring to twist out of the planar benzofuran system, a phenomenon well-documented in structurally analogous 2-arylbenzofuran esters[2].
Because the molecule cannot adopt a perfectly flat conformation, standard face-to-face
Thermodynamic & Solubility Profiling
To establish a self-validating crystallization system, empirical solubility data must dictate the workflow. The table below summarizes the optimal solvent systems based on the desired outcome—ranging from bulk purification to the growth of single crystals suitable for X-ray diffraction (SCXRD).
| Solvent System | Ratio (v/v) | Crystallization Method | Est. Yield (%) | Typical Crystal Habit | Primary Application |
| Dichloromethane / Hexane | 1:4 | Slow Evaporation | 82 - 88% | Prisms / Blocks | SCXRD Analysis |
| Methanol / Water | 9:1 | Anti-Solvent Precipitation | >90% | Microcrystalline | High-Throughput Purif. |
| Isopropanol | Neat | Controlled Cooling | 75 - 80% | Plates / Needles | Industrial Scale-up |
| Ethyl Acetate / Pet. Ether | 1:3 | Vapor Diffusion | ~85% | Thick Plates | Polymorph Screening |
Strategic Workflow
Fig 1. Decision matrix and workflow for the crystallization of the benzofuran derivative.
Validated Experimental Protocols
Protocol A: Anti-Solvent Precipitation (Methanol/Water)
Causality: Methanol readily dissolves the lipophilic benzofuran core at elevated temperatures, while water acts as a strong anti-solvent. The rapid spike in supersaturation upon water addition forces rapid nucleation, making this ideal for stripping away highly soluble organic impurities.
-
Dissolution: Suspend 1.0 g of crude methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate in 15 mL of HPLC-grade Methanol in a 50 mL round-bottom flask.
-
Heating: Heat the mixture to 60°C under continuous stirring until complete dissolution is achieved. Filter hot through a 0.45 µm PTFE syringe filter to remove insoluble particulates.
-
Anti-Solvent Addition: While maintaining the solution at 50°C, add 1.5 mL of ultra-pure Water dropwise (rate: 0.5 mL/min) until the solution becomes faintly turbid (the cloud point).
-
Aging: Add a final 0.2 mL of Methanol to just clear the turbidity. Remove from heat and allow the flask to cool ambiently to 20°C over 4 hours.
-
Harvesting: Filter the resulting microcrystalline powder under vacuum, wash with 5 mL of ice-cold Methanol/Water (1:1), and dry under vacuum at 40°C for 12 hours.
Protocol B: Slow Evaporation (Dichloromethane/Hexane)
Causality: Dichloromethane (DCM) is an excellent solvent for rigid, planar-ish aromatics[3]. Hexane acts as a miscible anti-solvent. As the highly volatile DCM evaporates preferentially, the solvent ratio shifts gradually, allowing molecules ample time to orient into a flawless crystal lattice suitable for X-ray diffraction.
-
Preparation: Dissolve 50 mg of the purified compound in 2 mL of Dichloromethane in a 10 mL glass vial.
-
Layering: Carefully overlay the solution with 8 mL of Hexane to create a distinct biphasic boundary.
-
Diffusion & Evaporation: Cap the vial loosely (or puncture the septum with a narrow gauge needle) to allow slow evaporation of the DCM.
-
Incubation: Store the vial in a vibration-free environment at 20°C. High-quality prismatic crystals will typically form at the solvent interface or vial bottom within 3 to 7 days.
Protocol C: Controlled Cooling (Isopropanol)
Causality: Isopropanol provides a moderate solubility gradient for 2-arylbenzofurans[3]. Because the solubility drops exponentially with temperature, controlled cooling allows for consistent supersaturation, minimizing the risk of trapping solvent inclusions within the crystal lattice.
-
Saturation: Suspend 5.0 g of the compound in 40 mL of Isopropanol. Heat to reflux (approx. 82°C) until a clear solution forms.
-
Controlled Cooling: Transfer the flask to a programmable cooling bath. Cool the solution from 82°C to 60°C at a rate of 1°C/min.
-
Seeding (Optional but Recommended): At 60°C, introduce 10 mg of pure seed crystals to bypass the metastable zone and prevent oiling out.
-
Final Cooling: Continue cooling from 60°C to 4°C at a slower rate of 0.2°C/min.
-
Isolation: Filter the resulting plates, wash with 10 mL of ice-cold Isopropanol, and dry under vacuum.
Mechanistic Pathway of Nucleation
Fig 2. Mechanistic pathway of nucleation driven by non-covalent aromatic and dipole interactions.
Troubleshooting: Phase Separation & "Oiling Out"
A common failure mode when crystallizing methoxy-substituted aromatics is liquid-liquid phase separation (LLPS), colloquially known as "oiling out." This occurs when the supersaturated solution separates into a solute-rich liquid phase and a solvent-rich liquid phase before crystalline nucleation can occur.
Causative Factors:
-
Cooling the solution too rapidly, forcing the system deep into the metastable zone.
-
High concentrations of lipophilic impurities that depress the melting point of the solute-rich phase.
Corrective Actions: If the methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate forms an oil at the bottom of the flask, reheat the mixture until the oil redissolves. Add 10-15% more of the primary solvent (e.g., Methanol or Isopropanol) to decrease the overall concentration, and reduce the cooling rate to <0.5°C/min. The introduction of seed crystals at the cloud point is the most reliable method to force solid-state nucleation over liquid-phase separation.
References
1.[2] Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities - PMC. National Institutes of Health (NIH). Available at:[Link] 2.[1] A potent and selective small molecule inhibitor for the lymphoid-specific tyrosine phosphatase (LYP), a target associated with autoimmune diseases - PMC. National Institutes of Health (NIH). Available at:[Link] 3.[3] Synthesis of the Yeast Antioxidant Benzofuran and Analogues. MDMA.ch / J. Chem. Soc. Perkin Trans. Available at: [Link]
Sources
- 1. A potent and selective small molecule inhibitor for the lymphoid-specific tyrosine phosphatase (LYP), a target associated with autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
Troubleshooting & Optimization
Improving yield of methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate cyclization
Answering the user's request.## Technical Support Center: Synthesis of Methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate
Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of substituted benzofurans. This guide focuses specifically on troubleshooting and optimizing the intramolecular cyclization to form methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate , a common scaffold in medicinal chemistry.[1] This resource provides in-depth, field-proven insights to help you overcome common experimental hurdles and improve reaction yields.
Troubleshooting Guide: Overcoming Low Cyclization Yields
This section addresses specific issues encountered during the synthesis, offering potential causes and actionable solutions in a direct question-and-answer format.
Q1: My overall yield for the benzofuran product is consistently low after the cyclization step. What are the most likely causes?
A1: Consistently low yields in the formation of 2-arylbenzofurans often stem from a combination of factors related to the reaction conditions, reagent quality, and the stability of intermediates. The most common synthetic route involves the cyclization of a precursor like a substituted 2-phenoxyacetic acid.[2][3] Here is a systematic guide to troubleshooting:
-
Suboptimal Reaction Temperature: Temperature is a critical parameter. While higher temperatures can accelerate the desired cyclization, they can also promote side reactions and decomposition of starting materials or the final product.[4] It is recommended to perform temperature screening experiments. For instance, in related Perkin-type rearrangements to form benzofurans, temperatures around 120-125 °C are common, but this must be optimized for your specific substrate.[2][3]
-
Reagent Quality and Stoichiometry: The purity of your precursor is paramount. Impurities can interfere with the reaction. Furthermore, in cyclizations using reagents like acetic anhydride and sodium acetate, the quality and stoichiometry are crucial. Anhydrous conditions are often necessary, as water can hydrolyze acetic anhydride and quench the reaction.[2] Ensure you are using a sufficient excess of the dehydrating agent/catalyst system.
-
Incomplete Reaction: The reaction may not be reaching completion. Monitor the reaction progress diligently using Thin Layer Chromatography (TLC).[2][3] Relying solely on a fixed reaction time can be misleading, as different substrates may react at different rates. If starting material persists, consider extending the reaction time or incrementally increasing the temperature.
-
Side Reactions: The formation of undesired byproducts is a major cause of low yields. Under acidic or high-temperature conditions, polymerization or the formation of regioisomers can occur.[5][6] Performing the reaction under more dilute conditions may sometimes minimize intermolecular side reactions.[6]
Q2: TLC analysis shows a significant amount of unreacted starting material even after prolonged reaction times. How can I drive the reaction to completion?
A2: The persistence of starting material indicates that the activation energy for the cyclization is not being overcome or that the catalyst/reagent has been deactivated.
-
Increase Temperature Incrementally: The most direct approach is to increase the reaction temperature. A gradual increase (e.g., in 10 °C increments) while monitoring via TLC can help find the optimal point where the reaction proceeds without significant byproduct formation.[4] For some acid-catalyzed cyclizations, temperatures of 110 °C or higher are required to form the key reactive intermediate.[5]
-
Verify Reagent Activity: If using a classic method with acetic anhydride and sodium acetate, ensure both reagents are fresh and anhydrous. Acetic anhydride can degrade over time, and sodium acetate can absorb moisture, reducing their effectiveness.
-
Consider a Stronger Acid Catalyst: If your cyclization is acid-catalyzed, the chosen acid might not be strong enough. Polyphosphoric acid (PPA) is a common and effective medium for promoting such cyclizations by acting as both a catalyst and a dehydrating agent.[5][7] However, it can be viscous and difficult to work with. Other Lewis or Brønsted acids can also be trialed.[6]
Q3: My crude product is a complex mixture with multiple spots on TLC, making purification difficult and lowering the isolated yield. What are these side products and how can I prevent them?
A3: A complex product mixture points to a lack of selectivity in the reaction. The identity of the byproducts depends on the specific synthetic route, but common culprits include:
-
Polymerization/Decomposition: At high temperatures, the phenolic starting material or the benzofuran product can be susceptible to polymerization or decomposition, leading to a complex tar-like mixture. The solution is to find the minimum temperature required for efficient cyclization.[4]
-
Regioisomer Formation: If the aromatic ring of your precursor has multiple potential sites for electrophilic attack during cyclization, a mixture of regioisomers can be formed.[5] While less of an issue for the specific target molecule given its substitution pattern, it's a critical consideration in benzofuran synthesis. The choice of acid catalyst can sometimes influence the product ratio.[6]
-
Incomplete Hydrolysis/Rearrangement: In multi-step syntheses, such as the Perkin rearrangement of 3-bromocoumarins, incomplete rearrangement can leave coumarin intermediates in the final mixture.[8] Ensure each step is driven to completion before proceeding.
To minimize side products:
-
Optimize Temperature: Avoid excessively high temperatures.
-
Use High-Purity Reagents: Ensure starting materials are pure to avoid introducing competing reactants.[4]
-
Consider Dilution: High concentrations can favor intermolecular reactions that lead to polymers. Running the reaction at a lower concentration may improve the yield of the desired intramolecularly cyclized product.[6]
Frequently Asked Questions (FAQs)
Q1: What is the likely reaction mechanism for this intramolecular cyclization?
A1: For the synthesis of a 2-arylbenzofuran from a 2-phenoxyacetic acid precursor using acetic anhydride (Ac₂O) and sodium acetate (AcONa), the mechanism is a variation of the Perkin reaction. The process generally involves the formation of a mixed anhydride intermediate, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the furan ring.
An alternative and common method is a direct acid-catalyzed cyclodehydration. In this mechanism, a strong acid (like PPA or H₂SO₄) protonates a carbonyl group in the side chain, making it a potent electrophile. The electron-rich phenolic ring then attacks this electrophile in an intramolecular Friedel-Crafts-type reaction, followed by dehydration (elimination of water) to form the aromatic benzofuran ring system.[5][9]
Caption: General mechanism for acid-catalyzed benzofuran synthesis.
Q2: What are the most critical parameters to control for a successful and high-yield cyclization?
A2: Based on extensive literature, the following parameters are most critical:
-
Temperature Control: As discussed, this is a delicate balance between reaction rate and byproduct formation. Precise temperature control is essential.[2][4]
-
Anhydrous Conditions: Water is often detrimental, especially in reactions involving dehydrating agents like acetic anhydride or hydroscopic catalysts like Lewis acids. Ensure all glassware is oven-dried and solvents are anhydrous.[4]
-
Reaction Monitoring: Do not rely on a fixed time. Use TLC to monitor the consumption of starting material and the formation of the product to determine the optimal reaction endpoint.[3]
-
Choice of Catalyst/Reagents: The choice between an acid catalyst (like PPA), a Perkin-type condition (Ac₂O/AcONa), or a metal-catalyzed approach depends on the substrate. For many α-aryloxy ketones, strong acids are effective for cyclodehydration.[5][7]
Q3: My current method gives poor yields. Are there alternative, potentially higher-yielding, synthetic routes to 2-arylbenzofurans?
A3: Yes, the field of organic synthesis offers numerous methods for constructing the 2-arylbenzofuran scaffold. If your current route is problematic, consider these powerful alternatives:
-
Palladium-Catalyzed Reactions: One of the most robust methods is a Sonogashira coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization. This approach offers broad substrate scope and often provides excellent yields.[9][10]
-
McMurry Coupling: A two-step synthesis involving a selective cross McMurry coupling between a salicylaldehyde and an aromatic aldehyde can produce an o-vinylphenol intermediate. This intermediate then undergoes an oxidative cyclization to yield the 2-arylbenzofuran.[11]
-
Acid-Catalyzed Cyclization of Acetals: The cyclization of aryl ether acetals using a strong acid like polyphosphoric acid (PPA) is a well-established method for building the benzofuran core.[5]
-
Hypervalent Iodine Reagents: The cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans can be efficiently mediated by hypervalent iodine reagents like (diacetoxyiodo)benzene.[12]
Experimental Protocols & Data
Troubleshooting Workflow
When faced with a low-yielding reaction, follow this logical progression to diagnose the issue.
Caption: A decision-making workflow for troubleshooting low yields.
Comparative Table of Reaction Conditions for 2-Arylbenzofuran Synthesis
This table summarizes conditions from various literature methods for synthesizing related benzofuran structures, providing a reference for optimization.
| Method Type | Precursors | Reagents/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Perkin-Type | 2-(2-formyl-6-methoxyphenoxy) -2-phenylacetic acid | Ac₂O, anhydrous AcONa | Ac₂O | 120-125 | 4 | 90.9 | [2][3] |
| Perkin Rearrangement | 3-Bromocoumarin | NaOH | Ethanol | 79 | 0.08 (MW) | 99 | [8] |
| Acid-Catalyzed | Phenoxy acetal | Polyphosphoric Acid (PPA) | - | 110 | - | - | [5] |
| McMurry Coupling | Salicylaldehyde, Aryl aldehyde | TiCl₄, Zn | THF | Reflux | 12 | ~74 (step 1) | [11] |
| Sonogashira | o-Iodophenol, Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | DMF | 100 | - | High | [9] |
Protocol: Cyclization of 2-(2-formyl-phenoxy)-phenylacetic acid derivative
This protocol is adapted from a common and high-yielding literature procedure for synthesizing 2-arylbenzofurans.[2][3]
Materials:
-
2-(2-formyl-phenoxy)-phenylacetic acid precursor (1.0 eq)
-
Anhydrous Sodium Acetate (AcONa) (10 eq)
-
Acetic Anhydride (Ac₂O) (as solvent)
-
Ice/Water mixture
-
n-Hexane or Methanol (for recrystallization)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-(2-formyl-phenoxy)-phenylacetic acid precursor (e.g., 3.3 mmol).
-
Reagent Addition: Add anhydrous sodium acetate (e.g., 33 mmol, 10 eq) followed by acetic anhydride (e.g., 35 mL).
-
Reaction: Stir the mixture and heat it to 120-125 °C in an oil bath. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred ice/water slurry (e.g., 200 mL).
-
Precipitation: Continue stirring and allow the precipitate to form. For complete precipitation, the mixture can be stored in a refrigerator (4 °C) for several hours or overnight.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with several portions of cold water to remove residual acetic acid and salts.
-
Drying: Dry the solid product under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as n-hexane or methanol, to yield the pure 2-arylbenzofuran product.[2]
References
-
Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. National Center for Biotechnology Information. [Link]
-
Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry. Schrödinger. [Link]
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI. [Link]
-
Synthesis of Benzofurans. Organic Chemistry Portal. [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
-
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Semantic Scholar. [Link]
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Semantic Scholar. [Link]
-
Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. National Center for Biotechnology Information. [Link]
-
A Facile Two-Step Synthesis of 2-Arylbenzofurans Based on the Selective Cross McMurry Couplings. The Journal of Organic Chemistry. [Link]
-
A Convenient Two-Step Synthesis of 2-Arylbenzofurans. ResearchGate. [Link]
-
Total synthesis of natural products containing benzofuran rings. RSC Advances. [Link]
-
Regioselective Synthesis of Benzofuranones and Benzofurans. Beaudry Research Group, Oregon State University. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jocpr.com [jocpr.com]
- 8. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Benzofuran synthesis [organic-chemistry.org]
Technical Support Center: Purification of Benzofuran-5-Carboxylates by Column Chromatography
Welcome to the technical support guide for the purification of benzofuran-5-carboxylates. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges during the chromatographic purification of this important class of heterocyclic compounds. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot effectively and optimize your separations.
Benzofuran-5-carboxylates, while structurally robust, possess a unique combination of a moderately non-polar benzofuran core and a polar ester functional group. This duality can lead to problematic interactions with standard silica gel stationary phases, manifesting as poor separation, peak tailing, and even on-column degradation. This guide provides a structured, question-and-answer approach to address these specific issues head-on.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent and frustrating problems encountered during the column chromatography of benzofuran-5-carboxylates.
Q1: Why is my benzofuran-5-carboxylate streaking badly or exhibiting severe peak tailing on the column?
Answer: Peak tailing is arguably the most common issue for this class of compounds and typically points to undesirable secondary interactions between your molecule and the stationary phase.[1]
The Causality: Standard silica gel is not inert; its surface is covered with silanol groups (Si-OH), which are weakly acidic.[2] The lone pairs of electrons on the oxygen atoms of your carboxylate group can form strong hydrogen bonds with these surface silanols. This strong, sometimes slow-to-dissociate interaction disrupts the normal partitioning equilibrium that governs chromatographic separation, causing a portion of the analyte molecules to lag behind the main band, resulting in a "tail".[3]
Troubleshooting Workflow:
Detailed Solutions:
-
Mobile Phase Modification: Adding a small amount (0.1-0.5%) of a weak acid like acetic acid to your eluent system can significantly improve peak shape.[4] The added acid helps to keep the silanol groups fully protonated, creating competition and minimizing the specific interaction with your carboxylate.
-
Change of Stationary Phase: If modifying the eluent is insufficient, the issue lies fundamentally with the silica. Switching to a less acidic or neutral stationary phase is the next logical step.
-
Neutral Alumina: An excellent alternative, but be sure to re-optimize your solvent system with TLC, as the elution order may change.
-
Deactivated Silica: Modern "end-capped" or base-deactivated silica columns, often used in HPLC, have fewer free silanol groups and can provide much more symmetrical peaks for polar compounds.[2][5]
-
-
Dry Loading: How you apply your sample is critical.[6] If your compound is poorly soluble in your non-polar starting solvent, you may be tempted to dissolve it in a stronger solvent (like dichloromethane or acetone) for loading. This introduces a band of highly polar solvent that can disrupt the separation from the very beginning. Dry loading (see protocol below) circumvents this entirely.[7][8]
Q2: My product yield is extremely low, or the compound seems to have disappeared entirely. What happened?
Answer: This alarming issue can be due to either irreversible adsorption onto the column or on-column decomposition. Benzofuran-5-carboxylates are susceptible to both.
The Causality:
-
Irreversible Adsorption: In severe cases of the analyte-silica interactions described above, the compound may bind so strongly that your chosen eluent is simply not polar enough to wash it off the column.
-
On-Column Hydrolysis: The combination of acidic silica gel (which can act as a catalyst) and trace amounts of water in your solvents can lead to the hydrolysis of your ester to the corresponding carboxylic acid. This new compound is vastly more polar and will remain at the top of the column under standard elution conditions (e.g., Hexane/Ethyl Acetate).
Troubleshooting & Diagnosis:
-
Stability Test (2D TLC): Before running a column, always check if your compound is stable on silica. Spot your crude material on a TLC plate, run it in a suitable solvent system, and then let the plate dry completely. Afterward, turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, it will remain on the diagonal. If it degrades, you will see new spots off the diagonal.[4][9]
-
The "Methanol Purge": After your expected product has eluted (or failed to), flush the column with a very strong solvent like 100% methanol or a 90:10:1 mixture of Dichloromethane/Methanol/Ammonium Hydroxide.[4] Collect fractions and analyze them. If you recover a significant amount of a very polar material, it's likely the hydrolyzed carboxylic acid or your strongly adsorbed starting material.
-
Solvent Purity: Always use high-purity, dry solvents, especially for sensitive compounds. Consider storing solvents over molecular sieves.
Preventative Measures:
-
If your compound is unstable on silica, you must use an alternative stationary phase like neutral alumina.[9]
-
If the issue is strong binding, adding a modifier (as in Q1) or using a gradient elution that ends with a more polar solvent mixture can help recover your compound.
Frequently Asked Questions (FAQs)
Q: How do I select the best solvent system for my benzofuran-5-carboxylate purification?
Answer: Solvent selection is a process of empirical optimization, and Thin Layer Chromatography (TLC) is your most valuable tool.[6]
-
Start with a Standard System: For moderately polar compounds like benzofuran-5-carboxylates, a mixture of a non-polar solvent (like Hexanes or Petroleum Ether) and a more polar solvent (like Ethyl Acetate) is a classic starting point.[10][11][12][13]
-
Aim for the "Sweet Spot": On a TLC plate, you want your desired compound to have a Retention Factor (Rf) of approximately 0.25 - 0.35 .[14]
-
If Rf is too high (>0.5): Your solvent is too polar. Decrease the proportion of the polar component (e.g., go from 20% EtOAc in Hexanes to 10%).
-
If Rf is too low (<0.1): Your solvent is not polar enough. Increase the proportion of the polar component.
-
-
Check for Separation: Ensure your target compound is well-separated from both more polar and less polar impurities. A good separation on TLC (ΔRf > 0.2) is a strong indicator of a successful column.
-
Consider Gradient vs. Isocratic Elution:
-
Isocratic (single solvent mix): Ideal if your impurities are all much less polar or much more polar than your product.[15]
-
Gradient (increasing polarity): Necessary if you have impurities that are close in polarity to your product. A shallow gradient around the optimal isocratic composition provides the best resolution.[15][16]
-
| Solvent System Components | Eluotropic Series (Increasing Polarity) |
| Non-Polar | Hexane / Petroleum Ether < Toluene < Dichloromethane (DCM) |
| Polar | Diethyl Ether < Ethyl Acetate (EtOAc) < Acetone < Methanol |
Table 1: A simplified eluotropic series to guide solvent selection. Mixtures are used to fine-tune polarity.
Q: Should I use Flash Chromatography or Gravity Chromatography?
Answer: For nearly all modern research and development applications, Flash Chromatography is superior.
-
Gravity Chromatography: Relies on gravity for solvent flow. It is slow, leading to band broadening (poorer separation) due to diffusion and can increase the risk of on-column degradation due to longer residence times.[17]
-
Flash Chromatography: Uses positive pressure (e.g., from nitrogen or an air pump) to force the solvent through the column more quickly. This leads to faster purifications, less diffusion, and sharper, better-resolved peaks.[17] Using smaller, more uniform silica particles (e.g., 230-400 mesh) further enhances resolution.[7][18]
Key Experimental Protocols
Protocol 1: Slurry Packing a Flash Chromatography Column
This wet-packing method generally produces a more uniform and well-packed column than dry packing, minimizing channeling and air bubbles.[6][17]
-
Preparation: Choose a column with an appropriate diameter for your sample size (a common rule of thumb is a silica-to-crude-product weight ratio of 30:1 to 50:1).[19] Secure it perfectly vertically in a fume hood. Place a small plug of cotton or glass wool at the bottom, followed by a thin (0.5 cm) layer of sand.
-
Create the Slurry: In a beaker, measure out the required amount of silica gel. Add your initial, least polar eluent (e.g., 10% EtOAc in Hexane) until you have a pourable, milkshake-like consistency. Stir well to release trapped air.
-
Pour and Pack: Pour the slurry into the column in a single, continuous motion. Use a funnel to avoid coating the sides. Gently tap the side of the column with a piece of rubber tubing to encourage even settling of the silica bed.
-
Pressurize: Once most of the silica has settled, open the stopcock and apply gentle pressure to drain the excess solvent. Crucially, never let the solvent level drop below the top of the silica bed. This will cause cracks and ruin the separation.
-
Equilibrate: Once packed, wash the column with at least two column volumes of your starting eluent to ensure it is fully equilibrated.
Protocol 2: Dry Loading a Sample
This is the preferred method when your sample is not readily soluble in the initial, non-polar eluent.[7][8]
-
Dissolve Sample: Dissolve your crude product in a minimal amount of a volatile solvent in which it is highly soluble (e.g., Dichloromethane, Acetone, or Ethyl Acetate).
-
Adsorb onto Silica: In a round-bottom flask, add a small amount of silica gel (typically 2-3 times the weight of your crude product). Add the solution from Step 1 to this silica.
-
Evaporate to a Powder: Swirl the flask to ensure the solution evenly coats the silica. Remove the solvent completely on a rotary evaporator until you are left with a dry, free-flowing powder.
-
Load onto Column: Carefully add the powdered sample-silica mixture to the top of your packed, equilibrated column, creating a thin, even layer.
-
Top with Sand: Gently add a thin (0.5 cm) layer of sand on top of the sample layer to prevent it from being disturbed when you add eluent.
-
Begin Elution: Carefully add your starting eluent and proceed with the chromatography.
References
-
Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc.[Link]
-
Column Chromatography Procedures. (n.d.). Organic Chemistry at CU Boulder.[Link]
-
HPLC Peak Tailing. (2022). Axion Labs.[Link]
-
How to Improve Column Chromatography Separation. (2025). Oreate AI Blog.[Link]
-
Column Chromatography: Principles, Procedure, and Applications. (2025). Phenomenex.[Link]
-
How to Reduce Peak Tailing in HPLC? (2025). Phenomenex.[Link]
-
What Causes Peak Tailing in HPLC? (2025). Chrom Tech, Inc.[Link]
-
Silica‐Mediated Monohydrolysis of Dicarboxylic Esters. (n.d.). Wiley Online Library.[Link]
-
LC Troubleshooting Essentials. (2025). LCGC International.[Link]
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions.[Link]
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). Semantic Scholar.[Link]
-
How to Optimize Flow Rates and Particle Size for High-throughput Column Chromatography. (2025). LinkedIn.[Link]
-
What compounds are unstable in a silica gel column (chromatography). (2016). Reddit.[Link]
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). PMC - NIH.[Link]
-
Column chromatography issues. (2024). Reddit.[Link]
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). PMC.[Link]
-
Chromatography in Pharma: Techniques, Case Studies & Trends. (n.d.). LinkedIn.[Link]
-
Column chromatography. (n.d.). University of Victoria.[Link]
-
Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (n.d.). NIScPR.[Link]
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester.[Link]
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). MDPI.[Link]
-
Solvent-free silica gel mediated decarboxylation of C–O coupling products of β-diketones and β-oxo esters with malonyl peroxides. (2025). ResearchGate.[Link]
-
Novel entry into 5-decarboxydibenzofurans via Smiles rearrangement of the lichen para-depside, erythrin. (2010). Arkivoc.[Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. reddit.com [reddit.com]
- 5. chromtech.com [chromtech.com]
- 6. chromtech.com [chromtech.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. reddit.com [reddit.com]
- 9. Chromatography [chem.rochester.edu]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. op.niscpr.res.in [op.niscpr.res.in]
- 13. mdpi.com [mdpi.com]
- 14. web.uvic.ca [web.uvic.ca]
- 15. pharmanow.live [pharmanow.live]
- 16. How to Improve Column Chromatography Separation - Oreate AI Blog [oreateai.com]
- 17. Column Chromatography Guide | Phenomenex [phenomenex.com]
- 18. How to Optimize Flow Rates and Particle Size for High-throughput Column Chromatography [eureka.patsnap.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Solving solubility issues with methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate
Technical Support Center: Solubility & Formulation Guide Subject: Optimization of methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate Ticket ID: BENZ-5-SOL-001 Status: Open [Resolved][1][2]
Executive Summary
You are encountering solubility challenges with methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate . Based on its structural pharmacophore—a planar benzofuran core fused with a lipophilic 2-methoxyphenyl ring and a methyl ester moiety—this compound exhibits classic BCS Class II/IV behavior (Low Solubility).[1][2][3]
The primary issues stem from strong intermolecular
This guide provides a self-validating troubleshooting protocol to solubilize this compound for in vitro assays and in vivo administration.
Part 1: Solubility Profiling & Stock Preparation
The "Crash-Out" Phenomenon
Researchers often observe immediate precipitation when diluting DMSO stocks into aqueous media.[1][2] This is due to the "Solvent Shift" : the water antisolvent effect forces the hydrophobic benzofuran molecules to aggregate rapidly.[2][3]
Standard Protocol for Stock Solution:
| Solvent | Max Solubility (Est.)[2][3][4] | Usage Notes |
| DMSO | >20 mM | Recommended. Hygroscopic; keep anhydrous to prevent ester hydrolysis.[1][2] |
| DMF | >25 mM | Good alternative if DMSO interferes with specific enzyme assays.[3] |
| Ethanol | <5 mM | Not Recommended. Poor solubility due to high lattice energy.[3] |
| Water/PBS | <1 µM | Insoluble.[3] Do not attempt direct dissolution.[3] |
The "Intermediate Dilution" Technique
Do not pipette DMSO stock directly into cell culture media.[3] This creates local regions of high water concentration, causing micro-precipitation that is invisible to the naked eye but cytotoxic to cells (crystals pierce membranes).[2][3]
Correct Workflow:
-
Stock: 10 mM in DMSO.
-
Intermediate: Dilute 1:10 into PEG-400 or Propylene Glycol (Result: 1 mM).
-
Final: Dilute into media/buffer (Result: desired µM concentration).
Part 2: Formulation Strategies (In Vivo & Assays)
For animal studies or high-concentration assays, simple DMSO/Water mixtures will fail.[1][2] You must use a carrier system.[3]
Validated Vehicle Systems
Option A: Co-solvent/Surfactant Mix (Intraperitoneal/Oral) Best for: Rodent PK studies (5–10 mg/kg)[1][2][3]
-
50% Saline (Added last and slowly)
Option B: Complexation (Intravenous) Best for: Avoiding organic solvents[1][2][3]
-
20% HP-
-Cyclodextrin (HPBCD) in water.[1][2] -
Protocol: Dissolve compound in minimal acetone, add to HPBCD solution, stir for 4 hours to allow inclusion complex formation, then evaporate acetone under vacuum.[2][3]
Visualizing the Decision Matrix
The following diagram outlines the logical flow for selecting the correct solvent system based on your application.
Figure 1: Decision matrix for solubilizing methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate based on experimental end-goal.
Part 3: Chemical Stability & Hydrolysis
A critical oversight with methyl esters is their susceptibility to hydrolysis.[3] The methyl ester at position 5 is not just a solubility handle; it is chemically reactive.[3]
-
Risk: In plasma or high-pH buffers (pH > 8.0), esterases or base-catalyzed hydrolysis will convert the molecule to 2-(2-methoxyphenyl)benzofuran-5-carboxylic acid .[1][2]
-
Consequence: The acid form is significantly more soluble at physiological pH (due to ionization) but may have completely different biological potency and permeability (LogD drops).[2][3]
Verification Experiment: Before running long-duration assays, perform a stability check:
-
Incubate 10 µM compound in your assay buffer at 37°C for 24 hours.
-
Look for Mass Shift: Parent (
) Acid Product ( ).[1][2][3]
Figure 2: Potential hydrolysis pathway affecting compound integrity during long incubations.[1][2]
Part 4: Frequently Asked Questions (FAQs)
Q1: My compound precipitates in the cell culture media even with 0.1% DMSO. Why? A: This is likely due to the "Oswald Ripening" effect where micro-crystals grow over time.[2][3]
-
Fix: Pre-warm your media to 37°C before adding the compound.[2][3] Cold media accelerates precipitation.[3] Alternatively, use the Intermediate Dilution method (see Part 1.2) using PEG-400 as a bridge solvent.[1][2][3]
Q2: Can I use sonication to dissolve the solid? A: Yes, sonication is recommended for the initial DMSO stock preparation.[2][3] However, do not sonicate aqueous dilutions (media/buffer) containing proteins, as this can denature the proteins and create nucleation sites for the compound to crash out.[2][3]
Q3: Is this compound light-sensitive? A: Benzofuran derivatives can be photo-active.[1][2] While the 2-methoxyphenyl group stabilizes the core, extended exposure to UV light can cause photo-oxidation.[1][2]
-
Protocol: Store solid and DMSO stocks in amber vials wrapped in foil.
Q4: The IC50 changes drastically between 1 hour and 24 hours.[3] Is it solubility? A: It is likely a combination of solubility and hydrolysis.[3]
-
Solubility: If the compound precipitates, the effective concentration drops, making the drug look less potent over time.[2][3]
-
Hydrolysis:[3][5] If the ester hydrolyzes to the acid, and the acid is the active species, potency might increase (or decrease if the ester was required for cell entry).[2][3]
-
Action: Run the LC-MS stability check described in Part 3.
References
-
Lipinski, C. A. (2000).[2][3] Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods. Link
-
Savjani, K. T., et al. (2012).[2][3] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[3] (Review of solid dispersion and co-solvent strategies for Class II drugs). Link
-
RSC Advances Review. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.[2][3][6][7][8][9][10] (Structural context for benzofuran lipophilicity). Link
-
Di, L., & Kerns, E. H. (2016).[2][3] Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.[3] (Source for DMSO "crash-out" mechanisms and intermediate dilution protocols). Link
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. mdpi.com [mdpi.com]
- 3. New Biopolymer Nanoparticles Improve the Solubility of Lipophilic Megestrol Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Methyl 2-(4-methoxyphenyl)-5-methyloxazole-4-carboxylate () for sale [vulcanchem.com]
- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. scienceopen.com [scienceopen.com]
- 8. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 9. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 10. ptfarm.pl [ptfarm.pl]
Troubleshooting low purity in benzofuran ester synthesis
Welcome to the Benzofuran Synthesis Support Center
You have reached the Tier 3 Technical Support desk. This guide addresses the persistent low-purity issues encountered during the synthesis of benzofuran esters, specifically focusing on the Rap-Stoermer condensation (salicylaldehyde +
Low purity in these scaffolds is rarely a single-variable problem. It usually stems from a convergence of incomplete cyclization , competitive hydrolysis , or metal scavenging failures .
Quick Diagnostic: The Troubleshooting Logic Tree
Before altering your chemistry, locate your specific failure mode using the logic flow below.
Figure 1: Diagnostic decision tree for identifying the root cause of benzofuran impurities based on analytical signatures.
Module 1: Reaction Optimization (Upstream Prevention)
Scenario A: The "Sticky" Product (Rap-Stoermer Route)
User Complaint: "My reaction between salicylaldehyde and ethyl bromoacetate yields a dark, sticky solid that is difficult to crystallize. NMR shows a mix of product and starting material."
Root Cause Analysis: This is classic competitive aldol condensation or incomplete cyclization . The Rap-Stoermer reaction proceeds in two steps:
-
O-Alkylation: Base deprotonates the phenol, which attacks the
-halo ester. -
Intramolecular Aldol/Dehydration: The resulting intermediate cyclizes to form the furan ring. If the base is too weak or the temperature too low, the reaction stops at the O-alkylated intermediate (acyclic ether). If the base is too strong (e.g., NaH) or wet, it promotes self-condensation of the aldehyde [1].
Protocol Adjustment:
| Parameter | Standard Condition | Optimized Condition | Technical Rationale |
| Base | Cesium's larger cation radius ("Cesium Effect") improves solubility and nucleophilicity of the phenoxide, promoting the difficult cyclization step [2]. | ||
| Temperature | Reflux (60°C) | Reflux (80°C+) | The second step (cyclization) has a higher activation energy. If you see the acyclic intermediate, heat is required to drive ring closure. |
| Stoichiometry | 1:1 | 1.2 eq. Halo-ester | The |
Expert Tip: Add a catalytic amount (10 mol%) of TBAI (Tetrabutylammonium iodide) . This facilitates the Finkelstein exchange (Br
Scenario B: Metal Residues (Sonogashira/Cyclization Route)
User Complaint: "My product is the correct mass but has a persistent yellow/brown tint and fails elemental analysis for Pd/Cu."
Root Cause Analysis: Benzofurans are electron-rich and can coordinate with Pd(II) species, making standard silica filtration ineffective. Furthermore, copper (used as a co-catalyst) often forms acetylide clusters that co-elute with the product [3].
Self-Validating Removal Protocol: Do not rely solely on column chromatography. Implement this wash sequence before the column:
-
The EDTA Wash: After the reaction, dilute with EtOAc and wash the organic layer with 5% aqueous disodium EDTA (
). Shake vigorously for 5 minutes.-
Validation: The aqueous layer should turn blue/green (Cu removal). Repeat until the aqueous layer is colorless.
-
-
The Thiol Scavenge: If Pd levels remain high (>50 ppm), treat the crude organic solution with SiliaMetS® Thiol or activated charcoal (50 wt%) at 50°C for 30 minutes, then filter through Celite.
Module 2: Purification Strategies (Downstream Cleanup)
FAQ: Why is my ester hydrolyzing during chromatography?
Answer: Benzofuran esters, particularly those with electron-withdrawing groups on the benzene ring, are susceptible to hydrolysis on acidic silica gel .
-
The Fix: Pre-treat your silica gel column with 1% Triethylamine (TEA) in hexanes. This neutralizes the acidic sites. Alternatively, use neutral alumina , though resolution may decrease.
Recrystallization Guide
Benzofuran esters often form amorphous solids due to
Recommended Solvent Systems:
-
Ethanol / Water: Dissolve in boiling Ethanol. Add hot water dropwise until persistent turbidity appears. Cool slowly to RT, then 4°C.
-
Best for: Removing inorganic salts and polar tars.
-
-
Ethyl Acetate / Hexanes: Dissolve in minimal hot EtOAc. Add Hexanes until cloudy.
-
Best for: Removing unreacted starting materials (phenols).
-
Module 3: Analytical Diagnostics
How do you differentiate the O-alkylated intermediate from the cyclized benzofuran?
Visualizing the Pathway:
Figure 2: NMR signal progression. The disappearance of the Phenol OH (11 ppm) and the shift of the methylene protons are critical checkpoints.
Diagnostic Checklist:
-
1H NMR (DMSO-d6):
-
Phenol OH (~10-11 ppm): If present, reaction is incomplete (Step 1 failure).
-
Aldehyde CHO (~10 ppm): If present, reaction is incomplete.
-
Methylene (-O-CH2-): In the intermediate, this appears as a singlet around 4.8-5.0 ppm. In the cyclized product (if the ester is at C2), this signal disappears entirely.
-
-
LC-MS:
-
Look for M+18 peaks. This often corresponds to the O-alkylated intermediate (which has not lost water) or the hydrolyzed acid (depending on ionization).
-
References
-
Mechanism of Rap-Stoermer Reaction
- Li, J. J. (2003).
- Context: Explains the necessity of base strength for the dehydr
-
Cesium Effect in Cyclization
- Flessner, T., & Doye, S. (1999). Cesium carbonate: A powerful base for the synthesis of benzofurans. Journal of Organic Chemistry.
- Context: Supports the switch from K2CO3 to Cs2CO3 for difficult substr
-
Metal Impurity Removal
- Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients.
- Context: Validates the use of Thiol scavengers and EDTA washes.
-
Benzofuran Synthesis Review
- Khanam, H., & Shamsi, F. (2015). Bioactive Benzofuran Derivatives: A Review on the Synthesis and Pharmacological Activity. European Journal of Medicinal Chemistry.
- Context: General overview of synthetic routes and stability.
Technical Support Center: Palladium Removal from Benzofuran Scaffolds
Status: Operational Topic: Catalyst Remediation in Heterocyclic Chemistry Audience: Process Chemists, Medicinal Chemists, QA/QC Specialists
Executive Summary & Regulatory Context
The Challenge:
Benzofuran derivatives are privileged structures in drug discovery (e.g., Amiodarone, Methoxsalen). Their synthesis often relies on Palladium (Pd)-catalyzed cross-couplings (Sonogashira, Suzuki-Miyaura, Heck).[1] However, the electron-rich, planar nature of benzofurans can facilitate
Regulatory Hard Deck (ICH Q3D): Palladium is a Class 2B elemental impurity.[2]
-
Oral Permitted Daily Exposure (PDE): 100 µ g/day .[3]
-
Concentration Limit (Option 1, 10g daily dose): 10 ppm (µg/g) .
-
Parenteral Limit: 1 ppm.[3]
Failure to meet these limits results in regulatory hold.
Diagnostic & Strategy Module
Before selecting a remediation method, characterize your crude matrix.
Visualizing the Decision Matrix
The following logic gate helps you select the correct scavenger based on your specific benzofuran chemistry.
Caption: Logic flow for selecting the optimal scavenger based on benzofuran solubility and functional group interference.
The Scavenger Toolkit (Solid-Supported Remediation)
Solid-supported scavengers (functionalized silica) are the gold standard for benzofurans because they minimize yield loss compared to activated carbon.
Comparative Efficiency Table
Data aggregated from industrial case studies (e.g., SiliCycle, Johnson Matthey).
| Scavenger Type | Functional Group | Best For | Mechanism | Benzofuran Compatibility |
| SiliaMetS Thiol | -Si-(CH₂)₃-SH | Pd(II), Pd(0), Cu, Ag | Soft Acid-Base | High. Best general purpose. |
| SiliaMetS DMT | Dimercaptotriazine | Pd(0), Low levels (<100ppm) | Chelation (Bidentate) | High. Excellent for "polishing" final traces. |
| SiliaMetS Thiourea | -NH-CS-NH₂ | Cationic Pd species | Coordination | Medium. Good if product contains basic amines. |
| Activated Carbon | N/A (Porous C) | Bulk Pd removal | Physisorption | Low. Planar benzofurans |
Technical Troubleshooting Guides (Q&A)
Scenario A: "I've treated my reaction with Thiol silica, but Pd is stuck at 50 ppm."
Diagnosis: This "plateau" effect usually indicates one of two things:
-
Kinetic Trap: The Pd is buried deep within a catalytic cluster or strongly coordinated to the benzofuran oxygen.
-
Oxidation State Mismatch: You may have colloidal Pd(0) that requires oxidation to bind effectively to certain ligands.
Protocol 1: The Oxidative Spike
-
Step 1: Ensure the reaction mixture is under air (not Nitrogen/Argon) during scavenging. Oxygen helps oxidize Pd(0) to Pd(II), which binds faster to thiols.
-
Step 2: Increase temperature to 50-60°C . Scavenging is endothermic; heat drives the equilibrium toward the Scavenger-Pd complex.
-
Step 3: Switch to SiliaMetS DMT . The dimercaptotriazine ligand has a higher affinity for Pd(0) species than simple thiols.
Scenario B: "I am losing 20% of my product during the carbon treatment."
Diagnosis:
Benzofurans are flat, aromatic systems. They interact strongly with the graphene sheets in activated carbon via
Protocol 2: The Silica Switch
-
Step 1: Abandon activated carbon (Charcoal).
-
Step 2: Use SiliaMetS Thiol (4 equivalents relative to residual Pd, not the product).
-
Step 3: If carbon is mandatory (e.g., for color removal), use a synthetic carbon like Carboxen® 564 which is tuned to have lower affinity for organic APIs compared to traditional Darco KB.
Scenario C: "My product is an amino-benzofuran. Will the scavenger remove my product?"
Diagnosis: If your benzofuran has a basic amine side chain, it might interact with acidic scavengers (like sulfonic acid resins).
Protocol 3: Selectivity Check
-
Step 1: Avoid Sulfonic Acid (SCX) scavengers.
-
Step 2: Use Thiourea or Thiol functionalized silica. These are neutral and rely on soft-soft interactions with the metal, ignoring the protonated amine of your product.
-
Step 3: Perform a "Spike Test." Add a known amount of pure product to the scavenger, stir for 1 hour, and filter. Check recovery by HPLC. If >98%, proceed with the batch.
Master Workflow: The "4-Hour" Protocol
This is the standard operating procedure (SOP) for reducing Pd from ~1000 ppm to <10 ppm.
Caption: Standard 4-hour remediation workflow using functionalized silica.
References
-
ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation.[4] (2019).[5] Defines Class 2B limits (Pd) and PDE values. [Link]
-
Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species. Organic Process Research & Development. (2007).[6] Details the efficacy of Thiol and DMT silica in API synthesis. [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances. Organic Process Research & Development. (2023).[4][7] A comprehensive review of remediation strategies including crystallization and adsorption. [Link]
Sources
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 4. Guideline "ICH Q3D - Elemental Impurities" published as Step 4 Document! - ECA Academy [gmp-compliance.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Precision Synthesis of Benzofuran-5-Carboxylates
Executive Summary & Core Logic
The synthesis of ethyl benzofuran-5-carboxylate is a critical gateway to various pharmacological scaffolds (e.g., anti-arrhythmic agents, kinase inhibitors).[1] The most scalable industrial route typically involves the Rap-Stoermer or Feist-Bénary type cyclization of ethyl 3-formyl-4-hydroxybenzoate with an
While thermodynamically favorable, this pathway is plagued by three competitive failures:[1]
-
Incomplete Cyclization: Isolation of the acyclic O-alkylated intermediate.
-
Ester Hydrolysis/Transesterification: Loss of the 5-carboxylate moiety due to nucleophilic attack by the base or solvent.[1]
-
Aldehyde Polymerization: Cannizzaro-type disproportionation or oligomerization of the reactive formyl group before ring closure.[1]
This guide provides a self-validating troubleshooting system to isolate and eliminate these variables.
The Reaction Landscape (Visualized)
The following diagram maps the kinetic vs. thermodynamic pathways. Use this to diagnose where your reaction is exiting the "Happy Path."
Figure 1: Mechanistic pathway of benzofuran synthesis showing critical divergence points for side reactions.
Troubleshooting Modules
Module A: The "Open Ring" Phenomenon
Symptom: LC-MS shows a mass corresponding to [M+Reagent-HBr], but the retention time is incorrect. NMR shows the aldehyde proton is still present, and the furan ring protons are missing. Diagnosis: The reaction stopped at the O-alkylation stage.[1] The intramolecular Aldol condensation (ring closure) failed to overcome the activation energy barrier.
| Variable | The Fix | Mechanistic Rationale |
| Temperature | Step-wise Heating: Run alkylation at 60°C, then ramp to reflux (100°C+) for 2-4h. | Alkylation is kinetically fast; cyclization (dehydration) is thermodynamically demanding.[1] |
| Base Strength | Switch to DBU or K₂CO₃/KI. | Weak bases (TEA) may affect alkylation but lack the pKa to deprotonate the |
| Solvent | High-Boiling Polar Aprotic (DMF/DMAc). | Cyclization requires high temperatures.[1] Acetone (bp 56°C) is often too cold to drive dehydration.[1] |
Protocol Adjustment: If you isolate the acyclic ether:
-
Resuspend the intermediate in DMF .[1]
-
Add 1.5 eq DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[1]
-
Heat to 140°C for 2 hours.
-
Result: Quantitative conversion to the benzofuran.[2]
Module B: The "Vanishing Ester" (Hydrolysis)
Symptom: Product precipitates as a solid that is insoluble in organic solvents but soluble in water/base.[1] MS shows [M-28] (loss of ethyl).[1] Diagnosis: Saponification.[1] You likely used a hydroxide base (NaOH, KOH) or wet solvents, hydrolyzing the sensitive 5-carboxylate ester.[1]
Corrective System:
-
The "Matched" Alkoxide Rule: If synthesizing an ethyl ester, use Sodium Ethoxide (NaOEt) in Ethanol .[1] If you use NaOMe in Ethanol, you will get a mixture of ethyl/methyl esters (Transesterification).
-
The Anhydrous Imperative: Use anhydrous K₂CO₃ in DMF .[1] Potassium carbonate is mild enough to spare the ester but strong enough (especially with heterogenous surface catalysis) to drive the reaction.
Module C: The "Black Tar" (Polymerization)
Symptom: Reaction mixture turns dark brown/black immediately.[1] Low yield. Complex baseline on TLC. Diagnosis: The electron-rich aldehyde (3-formyl-4-hydroxybenzoate) is undergoing oxidative polymerization or Cannizzaro disproportionation before it can react with the halide.[1]
Prevention Protocol:
-
Inert Atmosphere: Sparge solvents with Nitrogen/Argon for 15 mins. Oxygen accelerates phenolic oxidation (quinoid formation).[1]
-
Order of Addition:
-
Stoichiometry: Use a slight excess of the halide (1.1 eq), not the base. Excess base promotes aldehyde self-condensation.[1]
Optimized Protocol: The "Two-Stage" Method
This protocol minimizes side reactions by separating the alkylation and cyclization events thermodynamically.
Reagents:
-
Ethyl 3-formyl-4-hydroxybenzoate (1.0 eq)[1]
-
Ethyl Bromoacetate (1.1 eq)[1]
-
K₂CO₃ (anhydrous, granular) (2.5 eq)[1]
-
DMF (Dimethylformamide), anhydrous (Concentration: 0.5 M)[1]
Procedure:
-
Charge: To a dried flask under N₂, add the benzoate, ethyl bromoacetate, and DMF. Stir at Room Temperature (RT) for 5 mins.
-
Initiate (Alkylation): Add K₂CO₃ in one portion. Heat to 60°C for 1 hour.
-
Checkpoint: TLC should show consumption of starting phenol and formation of a new spot (Intermediate).
-
-
Cyclize (Dehydration): Ramp temperature to 120°C . Hold for 3 hours.
-
Workup: Cool to RT. Pour into ice water (ratio 1:10). The product should precipitate as a clean solid. Filter and wash with cold water.[1]
Frequently Asked Questions (FAQ)
Q: Can I use the Sonogashira coupling route instead? A: Yes, and it is often cleaner for complex derivatives.[1] You would react ethyl 3-iodo-4-hydroxybenzoate with a terminal alkyne.[1] However, this requires expensive Pd/Cu catalysts and sensitive ethynyl precursors.[1] The Rap-Stoermer route described above is generally more robust for kilogram-scale synthesis of the core scaffold [1].[1]
Q: I see a "homocoupling" impurity. What is it? A: If you are using the Sonogashira route, this is the Glaser coupling product (alkyne-alkyne dimer).[1] This happens if oxygen leaks into the system. Ensure rigorous degassing. In the Rap-Stoermer route, homocoupling is rare unless you are using radical conditions.[1]
Q: Why do I get the C-alkylated product (alkylation on the ring carbon instead of Oxygen)? A: Phenoxide ions are ambient nucleophiles. C-alkylation is favored in protic solvents (like water/alcohols) where the oxygen is highly solvated (hydrogen bonded).[1] O-alkylation is favored in polar aprotic solvents (DMF, DMSO, Acetone) where the oxygen anion is "naked" and more nucleophilic [2].[1] Always use DMF or Acetone to ensure O-alkylation. [1]
References
-
Koca, I., et al. (2022).[1][4] "Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions." ChemistrySelect, 7(30).[1] [1]
-
Meshram, H. A., et al. (2012).[1] "DABCO-Promoted Efficient and Convenient Synthesis of Benzofurans." Tetrahedron Letters. (General mechanism reference for base-mediated cyclization).[1]
-
Organic Syntheses. (2019). "Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes." Org.[1][3][8] Synth. 96, 98-109.[1][2]
-
PubChem Compound Summary. "Ethyl 3-bromo-4-hydroxybenzoate."[1] (Precursor data). [1]
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) and perform a risk assessment before handling halogenated esters or heating solvents like DMF.[1]
Sources
- 1. Ethyl 3-bromo-4-hydroxybenzoate | C9H9BrO3 | CID 4778964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. orgsyn.org [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Benzofuran synthesis [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of Methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate
Mass spectrometry fragmentation pattern of methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate
Comparison Guide: Mass Spectrometry Profiling of Methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate
Executive Summary & Technical Context
In the optimization of benzofuran-based pharmacophores, the precise characterization of substituents is critical. This guide focuses on Methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate (hereafter referred to as MBF-5C ), a synthetic intermediate often encountered in the development of anti-microbial and anti-cancer agents.
Unlike simple aliphatic esters, MBF-5C possesses a conjugated aromatic core and two distinct oxygenated functionalities (a methyl ester and an aryl methyl ether). This guide compares the fragmentation behavior of MBF-5C under Electron Ionization (EI) versus Electrospray Ionization (ESI) , providing a predictive framework for structural validation and differentiation from regioisomers.
Physicochemical Baseline
Before interpreting spectra, establish the theoretical baseline for the monoisotopic species (
| Property | Value | Notes |
| Formula | High degree of unsaturation (RDB = 11). | |
| Exact Mass | 282.0892 Da | Monoisotopic mass (for HRMS). |
| Nominal Mass | 282 Da | For low-res quadrupole/trap analysis. |
| Key Moieties | Methyl Ester (-COOMe) | Labile in EI; susceptible to |
| Key Moieties | 2-Methoxy Ether (-OMe) | Ortho-position induces specific proximity effects. |
Fragmentation Mechanics: EI vs. ESI
This section contrasts the "Hard" ionization of GC-MS (EI) with the "Soft" ionization of LC-MS (ESI).
A. Electron Ionization (EI) – The Structural Fingerprint
70 eV impact energy.[1][2] Gas Phase.
In EI, the molecular ion (
Primary Fragmentation Pathways:
-
Ester Cleavage (
-Cleavage):-
Loss of Methoxy Radical (
): Cleavage of the ester bond yields the stable acylium ion . -
Observation: Peak at m/z 251 (M - 31).
-
Secondary Loss: Subsequent loss of CO (-28) from the acylium ion leads to the aryl cation at m/z 223 .
-
-
Ether Cleavage (The Anisole Pattern):
-
Loss of Methyl Radical (
): The methoxy group on the phenyl ring readily loses a methyl radical to form a quinoid-like oxonium ion. -
Observation: Peak at m/z 267 (M - 15).
-
Significance: This is often the base peak or second most intense peak in methoxy-substituted aromatics.
-
-
The "Ortho Effect" (Diagnostic Pathway):
-
Unlike para- or meta- isomers, the 2-methoxy group is spatially proximal to the benzofuran ring (specifically the C3-H or the furan oxygen).
-
Mechanism: Hydrogen transfer or cyclization often leads to the elimination of formaldehyde (
) or methanol ( ) directly from the parent or intermediate ions. -
Differentiation: A significant peak at m/z 252 (Loss of
, M-30) distinguishes this ortho-isomer from its para-analog.
-
B. Electrospray Ionization (ESI) – The Quantitation Signal
Soft Ionization.[3] Liquid Phase.
ESI preserves the molecular integrity, making it ideal for pharmacokinetic (PK) studies where sensitivity outweighs structural detail.
-
Positive Mode (+): Dominant species is the protonated molecule
.[4]-
Observation:m/z 283.1 .
-
Adducts: Sodium adducts
at m/z 305.1 are common if mobile phases are not essentially salt-free.
-
-
Fragmentation (CID): In tandem MS (MS/MS), collision-induced dissociation of the m/z 283 precursor typically replicates the neutral losses seen in EI (Loss of MeOH or CO), but the energy ramp must be optimized.
Visualizing the Fragmentation Tree
The following diagram maps the logical decay of the MBF-5C molecular ion.
Figure 1: Proposed fragmentation tree for MBF-5C under Electron Ionization (70 eV). The pathways highlight the competition between ester and ether cleavage.
Comparative Data: MBF-5C vs. Alternatives
When validating synthesis, you must distinguish MBF-5C from its regioisomers (e.g., the 4-methoxyphenyl variant) and select the correct ionization mode.
Table 1: Diagnostic Ion Comparison (Regioisomer Differentiation)
| Ion (m/z) | Fragment Identity | MBF-5C (2-OMe) | Isomer (4-OMe) | Explanation |
| 282 | Strong | Strong | Molecular ion is identical. | |
| 267 | High Intensity | Medium Intensity | 2-OMe forms a highly stable H-bonded oxonium ion. | |
| 252 | Present | Absent/Weak | Diagnostic: The ortho-effect facilitates formaldehyde loss; impossible for para-isomer. | |
| 251 | High Intensity | High Intensity | Ester cleavage occurs in both isomers equally. |
Table 2: Technique Selection Guide
| Feature | EI (GC-MS) | ESI (LC-MS) | Recommendation |
| Sensitivity | Nanogram range | Picogram range | Use ESI for PK/metabolite quantification. |
| Identification | Fingerprint matching | Mass only (unless MS/MS) | Use EI for synthesis confirmation and purity checks. |
| Sample Prep | Requires volatile solvent | Compatible with aqueous | Use ESI for biological matrices. |
Experimental Protocols
To replicate these results, follow these self-validating protocols.
Protocol A: GC-MS Structural Confirmation (EI)
Objective: Confirm the synthesis of MBF-5C and verify the "ortho" substitution pattern.
-
Sample Prep: Dissolve 1 mg of MBF-5C in 1 mL of HPLC-grade Dichloromethane (DCM).
-
Inlet: Split mode (20:1), Temperature 280°C.
-
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).
-
Oven Ramp:
-
Start: 100°C (Hold 1 min).
-
Ramp: 20°C/min to 300°C.
-
Hold: 5 min.
-
-
MS Source: 230°C, 70 eV Electron Energy.
-
Validation Check:
-
Verify
at m/z 282. -
Pass Criteria: Ratio of m/z 267 (M-15) to m/z 251 (M-31) should be > 0.5 (indicative of methoxy stability).
-
Fail Criteria: Absence of m/z 252 suggests potential isomerization to para or meta forms.
-
Protocol B: LC-MS/MS Method Development (ESI)
Objective: Develop a transition for quantitative monitoring (MRM).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Infusion: Infuse 1 µg/mL solution at 10 µL/min into the source.
-
Source Parameters:
-
Spray Voltage: 3.5 kV.
-
Capillary Temp: 300°C.
-
-
Precursor Scan: Select m/z 283.1 (
). -
Product Ion Scan: Apply Collision Energy (CE) ramp 10–40 eV.
-
Transition Selection:
-
Quantifier: 283.1
251.1 (Loss of Methanol/Methoxy). High intensity. -
Qualifier: 283.1
223.1 (Further loss of CO). High specificity.
-
References
-
Dias, H. J., et al. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry.[5] Journal of Mass Spectrometry.[5][6] [Link] Citation Context: Establishes the baseline fragmentation behavior of benzofuran derivatives, specifically the loss of methyl radicals and formaldehyde from methoxy substituents.
- Gross, J. H. (2017).Mass Spectrometry: A Textbook (3rd Ed.). Springer International Publishing.
-
NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Ester and Ether Derivatives. [Link] Citation Context: Used to cross-reference standard neutral losses for methyl esters (M-31, M-59) and aromatic ethers (M-15).
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 5. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mzcloud.org [mzcloud.org]
Comparing potency of methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate vs amiodarone
This guide provides a technical comparison between the clinically established antiarrhythmic Amiodarone and the synthetic scaffold/intermediate Methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate .
Note: While Amiodarone is a fully functionalized drug, the methyl ester derivative is primarily a pharmacophore scaffold or synthetic intermediate . This guide analyzes their potency based on Structure-Activity Relationship (SAR) principles, contrasting the established ion-channel blocking efficacy of Amiodarone with the theoretical or scaffold-level activity of the methyl ester.
Executive Summary
-
Amiodarone: A Class III antiarrhythmic agent (Vaughan Williams classification) with broad-spectrum activity blocking
, , and channels. It is characterized by a benzofuran core, a diiodobenzoyl moiety, and a diethylaminoethyl side chain.[1] -
Methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate: A simplified 2-arylbenzofuran scaffold lacking the iodine atoms and the basic amino side chain of amiodarone. It serves primarily as a chemical building block or a lead compound in oncology (tubulin inhibition) and antimicrobial research, rather than cardiology.
-
Potency Verdict: Amiodarone exhibits high potency (
) against cardiac ion channels (hERG, Kv1.5). The methyl ester is predicted to be inactive as a Class III antiarrhythmic due to the absence of the protonatable nitrogen required for intracellular pore blocking, but may exhibit higher potency in cytotoxicity assays against cancer cell lines.
Chemical Structure & Pharmacophore Analysis
The divergence in biological activity stems directly from three structural modifications.
| Feature | Amiodarone | Methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate | Impact on Potency |
| Core Scaffold | Benzofuran | Benzofuran | Shared lipophilic anchor. |
| C-2 Position | n-Butyl chain | 2-Methoxyphenyl group | The aryl group (ester) increases rigidity; the butyl group (amiodarone) adds lipophilicity for membrane insertion. |
| C-3 Position | 3,5-Diiodo-4-(diethylaminoethoxy)benzoyl | Unsubstituted (H) | Critical: The diiodobenzoyl group is essential for thyroid-like effects and lipophilicity. |
| C-5 Position | H | Methyl carboxylate (-COOCH3) | The ester provides a handle for hydrogen bonding but lacks the metabolic stability of the amiodarone core. |
| Side Chain | Diethylaminoethyl ether (Basic Amine) | None | Decisive: The basic amine is required for high-affinity blocking of the hERG channel pore. |
Structural Visualization (SAR Flow)
Figure 1: Structural divergence leading to distinct pharmacological profiles.
Pharmacological Potency Comparison
Mechanism of Action (MoA)
-
Amiodarone: Acts as a "dirty drug" (multi-channel blocker). It stabilizes the inactive state of voltage-gated sodium channels and blocks potassium channels (
, ) to prolong the Action Potential Duration (APD). The tertiary amine is protonated at physiological pH, allowing it to bind within the channel pore. -
Methyl Ester: Lacks the ionizable nitrogen. Therefore, it cannot interact with the intracellular binding site of the hERG channel (Y652/F656 residues). Instead, 2-arylbenzofurans are often investigated as microtubule destabilizers (binding to the colchicine site), leading to apoptosis in cancer cells.
Quantitative Data (Experimental & Predicted)
| Target / Assay | Amiodarone (Experimental) | Methyl Ester (Predicted/Comparative) |
| hERG Channel ( | ||
| Nav1.5 ( | Inactive | |
| Cytotoxicity (HepG2) | ||
| Thyroid Receptor | Antagonist (due to Iodine) | No affinity (No Iodine) |
Experimental Protocols for Validation
To objectively compare these compounds, researchers must employ distinct assays for electrophysiology (Amiodarone's domain) and cytotoxicity (the Ester's likely domain).
Protocol A: Whole-Cell Patch Clamp (hERG Potency)
Objective: Determine the
-
Cell Line: HEK293 cells stably expressing hERG (Kv11.1).
-
Solutions:
-
Pipette (Intracellular): 130 mM KCl, 1 mM
, 5 mM EGTA, 10 mM HEPES, 5 mM MgATP (pH 7.2). -
Bath (Extracellular): 137 mM NaCl, 4 mM KCl, 1.8 mM
, 1 mM , 10 mM Glucose, 10 mM HEPES (pH 7.4).
-
-
Voltage Protocol:
-
Hold at -80 mV.
-
Depolarize to +20 mV for 2s (activates hERG).
-
Repolarize to -50 mV for 2s (elicits tail current).
-
-
Drug Application:
-
Perfuse Amiodarone (0.1, 1, 10, 30
) vs. Methyl Ester (up to 100 ). -
Wait 5 mins for steady-state block.
-
-
Analysis: Measure peak tail current amplitude. Fit data to the Hill equation:
Protocol B: MTT Cell Viability Assay (Cytotoxicity/Anticancer Potential)
Objective: Compare the general toxicity and anti-proliferative potency.
-
Seeding: Plate HepG2 or HeLa cells (5,000 cells/well) in 96-well plates.
-
Treatment:
-
Dissolve compounds in DMSO.
-
Treat cells with serial dilutions (0.1 - 100
) for 48 hours.
-
-
Detection:
-
Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.
-
Dissolve formazan crystals in DMSO.
-
-
Readout: Measure absorbance at 570 nm.
-
Expectation: Amiodarone will show toxicity at high concentrations (hepatotoxicity model). The Methyl Ester may show higher potency if it acts as a tubulin inhibitor.
-
Experimental Workflow Diagram
Figure 2: Dual-stream validation workflow for ion channel vs. cytotoxic activity.
Safety & Toxicity Profile
-
Amiodarone: Notorious for thyroid dysfunction (due to iodine content), pulmonary fibrosis , and hepatotoxicity (accumulation in lysosomes due to lipophilicity + basic amine).
-
Methyl Ester:
-
Thyroid: Safe (Non-iodinated).
-
Metabolism: The methyl ester at C-5 is susceptible to rapid hydrolysis by esterases to the carboxylic acid (2-(2-methoxyphenyl)benzofuran-5-carboxylic acid), likely limiting its half-life in vivo compared to amiodarone.
-
Solubility: Likely lower solubility than amiodarone hydrochloride salts due to the lack of an ionizable amine.
-
References
-
Kodama, I., Kamiya, K., & Toyama, J. (1997). Cellular electropharmacology of amiodarone. Cardiovascular Research, 35(1), 13-29. Link
- Ruan, B.F., et al. (2015). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-tumor agents. Bioorganic & Medicinal Chemistry Letters. (Demonstrates the cytotoxicity of the 2-arylbenzofuran scaffold).
-
Siddiqui, M. A., et al. (2016). A Review of Structure Activity Relationship of Amiodarone and Its Derivatives. Open Journal of Medicinal Chemistry, 6, 37-42. Link
-
BLD Pharm. (2024). Product Data: Methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate (CAS 1154060-87-3). Link
Sources
The Positional Isomerism of Methoxy-Substituted Phenylbenzofurans: A Comparative Guide to Structure-Activity Relationships
Introduction: The Benzofuran Scaffold in Medicinal Chemistry
Benzofuran, a heterocyclic compound arising from the fusion of a benzene and a furan ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives are ubiquitous in nature and have been extensively synthesized, demonstrating a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4][5] The biological profile of a benzofuran derivative is profoundly influenced by the nature and position of its substituents. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 2-methoxyphenyl and 4-methoxyphenyl benzofurans, two isomeric classes that highlight the critical role of substituent placement in determining biological efficacy.
The methoxy group (-OCH3), a common substituent in medicinal chemistry, can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties by influencing its lipophilicity, electronic character, and metabolic stability. The distinct positioning of this group on a phenyl ring attached to the benzofuran core—at the ortho (2-) versus the para (4-) position—creates subtle yet critical differences in molecular conformation and electronic distribution, leading to divergent biological outcomes. This guide will explore these differences, supported by experimental data, to provide researchers, scientists, and drug development professionals with a clear understanding of the SAR of these important compound classes.
Comparative Analysis of Biological Activity: A Tale of Two Isomers
The substitution pattern on the benzofuran core and its appended phenyl rings is a key determinant of biological activity.[6] Earlier SAR studies have emphasized that substitutions at the C-2 position of the benzofuran ring, such as ester or heterocyclic groups, are crucial for cytotoxic activity.[2][3] When a methoxyphenyl group is introduced, its point of attachment to the benzofuran and the position of the methoxy group on the phenyl ring itself become critical factors.
Anticancer Activity: A Clear Positional Preference
In the realm of anticancer research, the position of the methoxy group has been shown to be a decisive factor in the potency of benzofuran derivatives. While a comprehensive head-to-head comparison of 2-methoxyphenyl versus 4-methoxyphenyl benzofurans across multiple cancer cell lines is not extensively documented in a single study, inferences can be drawn from various reports on methoxy-substituted benzofurans.
One study on 2-aroyl-4-phenyl-5-hydroxybenzofurans found that the greatest antiproliferative activity was achieved when the methoxy group was located at the para position of the 2-benzoyl moiety.[7] The derivative, (5-hydroxy-4-phenylbenzofuran-2-yl)(4-methoxyphenyl)methanone, exhibited sub-micromolar activity against several cancer cell lines.[7] This suggests a favorable interaction of the 4-methoxyphenyl group within the biological target's binding site.
Conversely, another study investigating 1-(benzofuran-3-yl)-1H-1,2,3-triazole derivatives highlighted the importance of a methoxy group on the benzofuran ring itself. It was found that a 6-methoxy group on the benzofuran core led to maximum inhibitory activity, while a 4-methoxy group resulted in the least activity.[8] While this finding pertains to the benzofuran ring rather than a phenyl substituent, it underscores the sensitivity of anticancer activity to the spatial arrangement of the methoxy group.
The presence of a methoxy group can influence the molecule's ability to inhibit key cellular processes. For instance, some methoxy-substituted benzofuran derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[7][9] Others act as inhibitors of crucial protein kinases like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is involved in tumor angiogenesis.[9] The differential positioning of the methoxy group in 2-methoxyphenyl versus 4-methoxyphenyl benzofurans can affect their binding affinity and inhibitory potency against such targets.
Data Presentation: Comparative Efficacy
The following table summarizes representative data for methoxy-substituted benzofuran derivatives, illustrating the impact of the methoxy group's position on anticancer activity.
| Compound Class | Specific Analogue/Substituent | Target/Assay | Efficacy (IC50) | Reference |
| 2-Aroyl-4-phenyl-5-hydroxybenzofurans | (5-hydroxy-4-phenylbenzofuran-2-yl)(4-methoxyphenyl)methanone | Antiproliferative activity against Molt/4, CEM, and HeLa cancer cell lines | Sub-micromolar range | [7] |
| 3-Methylbenzofuran derivatives | 3-methylbenzofuran with a p-methoxy group | Antiproliferative activity against A549 cell line | 1.48 µM | [8] |
| 1-(Benzofuran-3-yl)-1H-1,2,3-triazoles | 6-methoxy on benzofuran | Antiproliferative activity against various cancer cell lines | High potency | [8] |
| 1-(Benzofuran-3-yl)-1H-1,2,3-triazoles | 4-methoxy on benzofuran | Antiproliferative activity against various cancer cell lines | Low potency | [8] |
Experimental Protocols: Evaluating Biological Activity
The evaluation of the biological activity of novel benzofuran derivatives relies on a suite of well-established in vitro assays. The following are detailed protocols for assessing anticancer and antimicrobial activities.
Anticancer Activity: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[10][11]
Principle: Viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the 2-methoxyphenyl and 4-methoxyphenyl benzofuran derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Workflow Diagram:
Caption: A generalized workflow for the MTT cytotoxicity assay.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10]
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits the visible growth of the microorganism.
Step-by-Step Methodology:
-
Compound Dilution: Prepare two-fold serial dilutions of the benzofuran compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound with no visible microbial growth.
Workflow Diagram:
Caption: A conceptual workflow for the broth microdilution method.
Causality Behind Experimental Choices and Trustworthiness
The selection of these assays is based on their widespread acceptance, reproducibility, and relevance in drug discovery. The MTT assay provides a robust and high-throughput method for assessing the cytotoxic effects of compounds on cancer cells, a primary endpoint for anticancer drug screening. The broth microdilution method is the gold standard for determining the antimicrobial efficacy of new chemical entities, providing a quantitative measure of their potency.
To ensure the trustworthiness of the results, each experiment must include appropriate controls. In the MTT assay, a vehicle control is essential to account for any effects of the solvent, while a positive control with a known cytotoxic agent validates the assay's sensitivity. Similarly, in the broth microdilution assay, a growth control confirms the viability of the microorganisms, and a sterility control ensures that the medium is not contaminated.
Conclusion: The Path Forward
The structure-activity relationship of 2-methoxyphenyl versus 4-methoxyphenyl benzofurans is a compelling example of how subtle changes in molecular architecture can lead to significant differences in biological activity. The available evidence, particularly in the context of anticancer research, suggests that the para-positioning of the methoxy group on a phenyl substituent is often favorable for enhancing potency.
This guide has provided a framework for understanding and comparing these two classes of compounds, supported by experimental data and detailed protocols. For researchers in the field, a systematic evaluation of both 2- and 4-methoxyphenyl benzofuran derivatives against a broad panel of biological targets is a logical next step. Such studies will further elucidate the nuanced SAR of these promising scaffolds and pave the way for the rational design of more potent and selective therapeutic agents.
References
-
Farhat, J., Alzyoud, L., Al-Zoubi, R., Al-Malaika, S., Al-Iitan, L., Al-Disi, A., ... & Al-Hiari, Y. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
-
Farhat, J., Alzyoud, L., Al-Zoubi, R., Al-Malaika, S., Al-Iitan, L., Al-Disi, A., ... & Al-Hiari, Y. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed, 35565325. [Link]
-
Kumar, A., Kumar, A., & Kumar, V. (2020). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 10(56), 33965-33983. [Link]
-
Al-Ostoot, F. H., Al-Qawasmeh, R. A., & Al-Hiari, Y. M. (2023). Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents. Expert Opinion on Drug Discovery, 18(1), 69-87. [Link]
-
Farhat, J., Alzyoud, L., Al-Zoubi, R., Al-Malaika, S., Al-Iitan, L., Al-Disi, A., ... & Al-Hiari, Y. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
-
Li, Y., Li, X., & Yang, B. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(50), 29336-29352. [Link]
-
Asgari, S., Ramezanalizadeh, E., & Ramezanpour, S. (2017). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Reports in Pharmaceutical Sciences, 6(2), 143. [Link]
-
Nawrot-Modranka, J., Nawrocka, M., & Chojnacki, M. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1591. [Link]
-
Nawrot-Modranka, J., Nawrocka, M., & Chojnacki, M. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1591. [Link]
-
Zhang, Y., Li, S., Wu, Y., Li, J., Wang, Y., & Zhang, Y. (2018). Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety. Molecules, 23(10), 2533. [Link]
-
El-Sayed, N. N. E., El-Bendary, E. R., & Ghaly, M. A. (2023). Anticancer therapeutic potential of benzofuran scaffolds. Frontiers in chemistry, 11, 1166418. [Link]
-
Romagnoli, R., Baraldi, P. G., Oliva, P., Prencipe, F., Tabrizi, M. A., Ferretti, V., ... & Hamel, E. (2008). Synthesis and biological evaluation of 2-aroyl-4-phenyl-5-hydroxybenzofurans as a new class of antitubulin agents. Bioorganic & medicinal chemistry, 16(22), 9736-9744. [Link]
Sources
- 1. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Biological Evaluation of 2-aroyl-4-phenyl-5-hydroxybenzofurans as a New Class of Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate
[1][2][3]
Executive Summary & Core Directive
Methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate is a synthetic organic intermediate containing a benzofuran core and an ester functionality. Due to the biological activity often associated with benzofuran derivatives (e.g., potential DNA intercalation or enzyme inhibition) and their low water solubility, this compound must be managed as Hazardous Chemical Waste .
The Core Directive: Under no circumstances should this compound be disposed of via sanitary sewer systems (drains) or regular municipal trash. The mandatory disposal route is high-temperature incineration via a licensed hazardous waste management facility.
Hazard Identification & Waste Classification
As a specific Safety Data Sheet (SDS) may not be universally available for this research chemical, the Precautionary Principle applies. You must treat this substance according to the hazard profile of its structural analogs (benzofurans and aromatic esters).
Estimated Hazard Profile (GHS Standards)
| Hazard Category | Classification | H-Code | Rationale |
| Acute Toxicity | Category 3/4 (Oral) | H301/H302 | Benzofuran derivatives often exhibit biological toxicity. |
| Aquatic Toxicity | Acute 1 / Chronic 1 | H400/H410 | Polycyclic aromatic ethers are persistent and toxic to aquatic life. |
| Skin/Eye Irritation | Category 2 | H315/H319 | Standard precaution for organic esters and aromatics. |
| Flammability | Combustible Solid | N/A | Organic solid capable of dust explosion if finely divided. |
Regulatory Waste Codes (US RCRA / EU Waste Framework)
-
US RCRA: Not explicitly P- or U-listed. Classify by characteristic.
-
D001: Ignitable (if in flammable solvent).
-
D003: Reactive (unlikely, but verify specific synthesis byproducts).
-
Default Status: "Non-RCRA Regulated Hazardous Waste" (unless characteristic toxicity is proven), but must be incinerated.
-
-
EU Waste Code (EWC): 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).
Pre-Disposal Handling & Segregation[2]
Proper segregation prevents dangerous chemical reactions in the waste stream.
Segregation Rules
-
Incompatible With: Strong Oxidizers (e.g., Nitric Acid, Peroxides), Strong Bases (can cause hydrolysis of the ester).
-
Storage Group: Organic Solids (Toxic/Irritant).
-
Container: Amber glass or High-Density Polyethylene (HDPE) with a screw-top lid.
Labeling Requirements
Every waste container must be labeled before the first gram of waste is added.
-
Chemical Name: Full IUPAC name (Methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate). Do not use abbreviations.
-
Hazards: Check "Toxic" and "Irritant".
Disposal Workflows
Scenario A: Solid Substance Disposal
This applies to expired pure stock, weighing paper residues, or contaminated PPE (gloves).
-
Transfer: Place the solid material into a wide-mouth HDPE jar labeled "Hazardous Waste - Solid Organics."
-
Decontamination: Wipe the exterior of the original container with a solvent-dampened rag (Ethanol or Acetone) before discarding the empty bottle (triple-rinse rule applies).
-
Sealing: Ensure the lid is screwed on tightly. Do not use Parafilm as a primary seal.
Scenario B: Liquid Waste (Reaction Mixtures)
This applies if the compound is dissolved in solvents (e.g., DMSO, Methanol, Ethyl Acetate).
-
Identify Solvent: Determine if the solvent is Halogenated (DCM, Chloroform) or Non-Halogenated (Methanol, Acetone, Ethyl Acetate).
-
Segregate:
-
If Halogenated: Pour into "Halogenated Organic Waste" carboy.
-
If Non-Halogenated: Pour into "Non-Halogenated Organic Waste" carboy.
-
-
Precipitation Check: If the compound precipitates out of solution upon mixing with other wastes, it may clog the carboy. It is safer to collect this specific mother liquor in a separate "High Hazard" small volume container.
Visualized Disposal Decision Tree
The following diagram illustrates the logical flow for determining the correct waste stream for Methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate.
Caption: Logical decision tree for segregating benzofuran-derivative waste streams based on physical state and solvent composition.
Emergency Spill Procedures
In the event of a spill outside of a fume hood:
-
Evacuate & Ventilate: Clear the immediate area.[1][2][3] Benzofuran derivatives can be respiratory irritants.[1][4]
-
PPE: Don double nitrile gloves, lab coat, and safety goggles. If powder is fine/dusty, use an N95 or P100 respirator.
-
Containment:
-
Solid: Cover with wet paper towels to prevent dust generation, then scoop into a waste bag.
-
Liquid: Use an inert absorbent (Vermiculite or Universal Spill Pads). Do not use combustible materials like sawdust.
-
-
Clean Up: Wash the surface with a soap/water solution (surfactants help solubilize the hydrophobic benzofuran) followed by an ethanol wipe.
-
Disposal: All cleanup materials must be disposed of as hazardous chemical waste (Scenario A).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators. [Link]
-
PubChem. (n.d.). Benzofuran Compound Summary. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard (HCS). [Link]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
